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EAFP2

Cat. No.: B1576871
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Description

EAFP2 (Eucommia Antifungal Peptide 2) is a 41-residue peptide isolated from the bark of the tree Eucommia ulmoides Oliver . It is characterized by a novel and distinct five-disulfide bridge motif, a structural feature that stabilizes its compact, globular fold and contributes to its high stability . The tertiary structure of this compound, determined by both NMR spectroscopy and high-resolution X-ray crystallography, is composed of a 3 10 helix, an alpha-helix, and a three-stranded antiparallel beta-sheet . This structure can be divided into two functional sectors: a chitin-binding domain that features a hydrophobic surface, and a cationic sector formed by the N-terminal and C-terminal segments cross-linked by a unique disulfide bond (Cys7-Cys37), which clusters all four positively charged arginine residues on one face of the molecule . This compound exhibits a broad spectrum of inhibitory activity against both cell wall chitin-containing and chitin-free fungi . Its primary mechanism of action involves chitin-binding activity, facilitated by its hevein-like domain which contains a characteristic binding site with tyrosine and serine residues . This activity can be strongly antagonized by calcium ions . The peptide's functional properties are likely a result of the combined effect of its specific chitin-binding capability and the disruptive action of its cationic face on fungal membranes . As such, this compound represents a novel structural model in plant antifungal peptides and is a valuable tool for researching plant innate immunity and developing new antifungal agents .

Properties

bioactivity

Antimicrobial

sequence

ETCASRCPRPCNAGLCCSIYGYCGSGAAYCGAGNCRCQCRG

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Antifungal Mechanism of Action of EAFP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal proteins (AFPs) represent a promising class of molecules for the development of novel therapeutics against pathogenic fungi. Among these, the Neosartorya fischeri antifungal protein 2 (NFAP2), a representative of the EAFP2 family, has demonstrated potent and broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, with a focus on NFAP2. Evidence points towards a multi-pronged attack on the fungal cell, initiating with cell wall and plasma membrane interactions, followed by internalization and disruption of key intracellular processes. This culminates in the activation of specific signaling pathways, leading to growth inhibition and cell death. This document collates quantitative antifungal activity data, details key experimental methodologies, and presents visual representations of the proposed molecular interactions and signaling cascades.

Core Antifungal Mechanism of this compound/NFAP2

The antifungal action of this compound, exemplified by NFAP2, is not attributed to a single mode of action but rather a cascade of events that overwhelm the fungal cell's defenses. The mechanism can be broadly categorized into a dual-action model: a rapid, concentration-dependent disruption of the plasma membrane at or above the Minimum Inhibitory Concentration (MIC), and a more nuanced, long-term growth-slowing effect at sub-MIC levels, which involves cellular uptake and interaction with intracellular targets[1].

Initial Interaction with the Fungal Cell Envelope

The initial contact between NFAP2 and the fungal cell occurs at the cell wall. While not the ultimate target, the cell wall plays a crucial role in the initial binding of the protein, likely through interactions with components such as chitin[2][3]. Following this initial binding, NFAP2 traverses the cell wall to reach its next target: the plasma membrane.

Plasma Membrane Permeabilization

A key feature of the antifungal activity of many AFPs, including NFAP2, is the permeabilization of the fungal plasma membrane[3][4]. This disruption of membrane integrity leads to the leakage of cellular contents and is a primary contributor to the fungicidal effect observed at higher concentrations.

Cellular Internalization and Intracellular Targets

At sub-lethal concentrations, NFAP2 is internalized by the fungal cell. Once inside, it interacts with specific intracellular proteins, leading to a reduction in metabolic activity and a slowing of fungal growth[1]. In Candida albicans, NFAP2 has been shown to interact with three key cytosolic proteins:

  • Glutamate decarboxylase (Gad1p): An enzyme involved in glutamate metabolism.

  • ATP synthase subunit alpha (Atp1p): A crucial component of mitochondrial ATP synthesis.

  • Enolase 1 (Eno1p): A key glycolytic enzyme.

The interaction with these essential metabolic enzymes provides a molecular basis for the observed long-term growth inhibition.

Quantitative Antifungal Activity of NFAP2

The in vitro efficacy of NFAP2 has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antifungal activity.

Fungal SpeciesMediumMIC (µg/mL)Reference
Candida albicansLow-cation medium3.125[5]
Candida albicansRPMI 1640>100[2]
Candida glabrataLow ionic strength medium0.391 - 1.563[5]
Candida kruseiLow ionic strength medium1.563[5]
Candida lusitaniaeLow ionic strength medium0.391 - 1.563[5]
Candida parapsilosisLow ionic strength medium0.391 - 1.563[5]
Candida tropicalisLow ionic strength medium0.391 - 1.563[5]
Saccharomyces cerevisiaeLow ionic strength medium0.195[5]
Plant Pathogenic Ascomycetes-12.5 - 100[3]

Note: The antifungal activity of NFAP2 is influenced by the ionic strength of the medium, with higher efficacy observed in low ionic strength conditions.

Signaling Pathways Implicated in the Fungal Response to this compound

The interaction of this compound with fungal cells triggers a complex network of signaling pathways as the cell attempts to counteract the stressful stimuli. While direct experimental evidence specifically detailing the this compound-induced signaling cascade is still emerging, the known responses of fungi to cell wall and membrane stress suggest the involvement of several key pathways.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a primary response mechanism to cell wall stress. It is a highly conserved MAPK (Mitogen-Activated Protein Kinase) cascade that regulates cell wall biosynthesis and remodeling. Given that this compound interacts with the cell wall, it is highly probable that this pathway is activated as a defense mechanism.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellWallStress Cell Wall Stress This compound->CellWallStress Sensors Wsc1/Mid2 CellWallStress->Sensors Rho1_GDP Rho1-GDP Sensors->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CellWallGenes Cell Wall Biosynthesis Genes Rlm1->CellWallGenes Upregulates

Fig. 1: Proposed this compound-induced Cell Wall Integrity (CWI) signaling cascade.
Induction of Apoptosis-like Programmed Cell Death (PCD) and Reactive Oxygen Species (ROS)

Antifungal-induced cellular stress often leads to the production of Reactive Oxygen Species (ROS) and the initiation of an apoptosis-like programmed cell death cascade. While direct evidence for this compound is pending, this is a common mechanism for many antifungal agents.

Apoptosis_ROS_Pathway This compound This compound MembraneDamage Plasma Membrane Damage This compound->MembraneDamage MitochondrialDysfunction Mitochondrial Dysfunction MembraneDamage->MitochondrialDysfunction ROS Increased ROS Production MitochondrialDysfunction->ROS CaspaseActivation Metacaspase Activation MitochondrialDysfunction->CaspaseActivation Cytochrome c release OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CaspaseActivation DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation Apoptosis Apoptosis-like Cell Death DNA_Fragmentation->Apoptosis

Fig. 2: Hypothesized pathway of this compound-induced ROS production and apoptosis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the antifungal mechanism of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized suspension of fungal cells is exposed to serial dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after a specified incubation period.

Protocol Outline (based on CLSI M27 for yeasts):

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or a buffered solution) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well microtiter plate containing the appropriate growth medium (e.g., RPMI 1640 or a low-cation medium).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate. Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading the MIC: Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_this compound->Serial_Dilute Inoculate_Plate Inoculate Microtiter Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Fig. 3: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Plasma Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the integrity of the plasma membrane.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate intact plasma membranes. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Protocol Outline:

  • Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).

  • Cell Suspension: Resuspend the cells in the buffer to a defined density.

  • Treatment: Add this compound at various concentrations to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer only).

  • SYTOX Green Addition: Add SYTOX Green to each sample to a final concentration of approximately 0.2-1 µM.

  • Incubation: Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).

Detection of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular production of ROS.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Outline:

  • Fungal Cell Preparation: Grow and wash fungal cells as described for the membrane permeabilization assay.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA (e.g., 10 µM) in a suitable buffer for a specified time (e.g., 30-60 minutes) at an appropriate temperature to allow for cellular uptake and deacetylation.

  • Washing: Wash the cells to remove excess DCFH-DA.

  • Treatment: Expose the DCFH-loaded cells to this compound at various concentrations. Include positive (e.g., H₂O₂) and negative controls.

  • Incubation: Incubate for a defined period.

  • Fluorescence Measurement: Measure the fluorescence of DCF using a fluorometer or fluorescence microscope (e.g., ~488 nm excitation and ~525 nm emission).

Conclusion and Future Perspectives

The antifungal mechanism of this compound is a complex and multifaceted process that involves a coordinated attack on the fungal cell envelope and crucial intracellular targets. The dual-action model of rapid membrane disruption and long-term metabolic inhibition highlights the potential of this compound as a robust antifungal agent. The elucidation of its interactions with specific intracellular proteins opens new avenues for understanding its precise mode of action and for the rational design of novel antifungal peptides.

Future research should focus on several key areas:

  • Detailed Mapping of Signaling Pathways: Transcriptomic and proteomic studies are needed to definitively identify the signaling pathways that are modulated by this compound in various fungal species.

  • Identification of a Broader Range of Intracellular Targets: Further investigation is required to determine if this compound interacts with other intracellular proteins in different fungal pathogens.

  • In Vivo Efficacy and Toxicity Studies: Comprehensive in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound.

  • Structure-Activity Relationship Studies: Understanding the relationship between the structure of this compound and its antifungal activity will be crucial for the development of optimized synthetic derivatives with enhanced efficacy and specificity.

A deeper understanding of the intricate mechanisms underlying the antifungal activity of this compound will undoubtedly pave the way for the development of a new generation of effective and safe antifungal therapies.

References

An In-depth Technical Guide to the Structure and Function of EAFP2, a Novel Antifungal Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAFP2 is a novel, potent antifungal protein isolated from the bark of Eucommia ulmoides Oliver. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its unique structural characteristics and antifungal function. Detailed experimental protocols for the purification, structural determination, and functional analysis of this compound are provided, along with a summary of key quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and agricultural science who are interested in the potential applications of this promising antifungal agent.

Introduction

The increasing prevalence of fungal infections in both agriculture and medicine, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Plants have evolved a sophisticated defense system against fungal pathogens, which includes the production of a diverse array of antimicrobial peptides and proteins. This compound, a 41-residue protein isolated from the bark of the traditional Chinese medicinal plant Eucommia ulmoides, represents a promising candidate in this regard. It exhibits a broad spectrum of antifungal activity against both chitin-containing and chitin-free fungi, making it a subject of significant scientific interest. This guide will delve into the detailed molecular structure of this compound, its mechanism of action, and the experimental methodologies used to characterize it.

This compound Protein Structure

The structure of this compound has been elucidated at high resolution by both X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a compact and highly stable fold.[1][2][3]

Primary and Secondary Structure

This compound is a small protein consisting of 41 amino acid residues. A notable feature of its primary structure is the presence of ten cysteine residues, which form five disulfide bridges.[4] This extensive disulfide bonding contributes significantly to the protein's stability. The N-terminus of this compound is blocked by a pyroglutamic acid residue.[4] The secondary structure of this compound is composed of a 3(10) helix (residues Cys3-Arg6), an alpha-helix (residues Ala27-Cys31), and a three-stranded antiparallel beta-sheet (formed by residues Cys16-Ser18, Cys23-Ser25, and Cys35-Cys37).[2]

Tertiary Structure and Key Functional Domains

The tertiary structure of this compound is characterized by two distinct structural sectors, designated Sector A and Sector B.[2]

  • Sector A (Residues 11-30): This sector adopts a conformation similar to the chitin-binding domain found in hevein-like proteins. It features a hydrophobic surface that includes key residues Tyr20, Tyr22, Tyr29, and Ser18, which are implicated in chitin binding.[2]

  • Sector B (N-terminal 10 residues and C-terminal segment 35-41): This sector is formed by the connection of the N- and C-terminal regions via a unique disulfide bridge (Cys7-Cys37). A prominent feature of Sector B is its cationic surface, which contains all four of the protein's positively charged residues: Arg6, Arg9, Arg36, and Arg40.[2][3]

The following diagram illustrates the key structural features of the this compound protein.

EAFP2_Structure cluster_this compound This compound Protein (41 residues) This compound Primary Structure Helix_3_10 Helix_3_10 This compound->Helix_3_10 contains Alpha_Helix Alpha_Helix This compound->Alpha_Helix contains Beta_Sheet Beta_Sheet This compound->Beta_Sheet contains Sector_A Sector_A This compound->Sector_A folds into Sector_B Sector_B This compound->Sector_B folds into Disulfide_Bridges Disulfide_Bridges This compound->Disulfide_Bridges stabilized by

Caption: Key structural features of the this compound protein.

Quantitative Structural Data

The following table summarizes the key quantitative data obtained from the structural analysis of this compound.

ParameterValueMethodReference
Molecular Weight ~4.5 kDaMass Spectrometry[4]
Number of Residues 41Sequencing[4]
Crystal Structure Resolution 0.84 ÅX-ray Crystallography[2]
Crystallographic R-factor 6.8%X-ray Crystallography[2]
NMR Structure Backbone RMSD 0.65 (±0.13) ÅNMR Spectroscopy[3]
Number of Disulfide Bridges 5Mass Spectrometry & Structural Analysis[4]

This compound Protein Function

This compound exhibits potent antifungal activity against a broad range of plant pathogenic fungi.[4]

Antifungal Activity

The antifungal efficacy of this compound has been demonstrated against various fungal species, including those with and without chitin in their cell walls.[2][4] This suggests that while chitin binding is likely a key aspect of its mechanism, other factors also contribute to its antifungal properties. The table below presents the 50% inhibitory concentration (IC50) values of this compound against several pathogenic fungi.

Fungal SpeciesHost PlantIC50 (µg/ml)Reference
Alternaria alternataTobacco18[4]
Fusarium oxysporumCotton25[4]
Verticillium dahliaeCotton32[4]
Gibberella zeaeWheat46[4]
Phytophthora infestansPotato109[4]
Proposed Mechanism of Action

The dual-domain structure of this compound suggests a multi-step mechanism of action. It is hypothesized that the chitin-binding domain (Sector A) facilitates the initial recognition and binding of the protein to the fungal cell wall. Subsequently, the cationic surface of Sector B may interact with and disrupt the fungal cell membrane, leading to cell death. The observation that the antifungal activity of this compound is strongly antagonized by calcium ions suggests that membrane permeabilization may be a critical step in its mechanism.[4]

Fungal Stress Response Pathways

Antifungal proteins like this compound are known to induce stress responses in fungal cells. While the specific signaling pathways triggered by this compound have not been fully elucidated, it is likely that it activates conserved fungal stress response pathways such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[5][6] These pathways are activated by various stimuli, including cell wall damage and osmotic stress, and lead to adaptive responses in the fungus. Understanding how this compound interacts with these pathways could provide insights into potential synergistic antifungal strategies.

The diagram below illustrates a generalized workflow for the discovery and characterization of an antifungal protein like this compound.

EAFP2_Workflow cluster_Discovery Discovery & Purification cluster_Characterization Structural & Functional Characterization cluster_Application Potential Applications Plant_Material Eucommia ulmoides Bark Extraction Protein Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Det Structure Determination (X-ray Crystallography & NMR) Purification->Structure_Det Function_Assay Antifungal Activity Assays (IC50 Determination) Purification->Function_Assay Mechanism_Study Mechanism of Action Studies (Chitin-binding, Membrane Permeabilization) Function_Assay->Mechanism_Study Drug_Dev Drug Development Mechanism_Study->Drug_Dev Agri_Biotech Agricultural Biotechnology Mechanism_Study->Agri_Biotech

Caption: Workflow for this compound discovery and characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Purification of this compound from Eucommia ulmoides Bark

This protocol is based on the methods generally used for the purification of antifungal proteins from plant sources.[4]

  • Extraction:

    • Air-dried bark of Eucommia ulmoides is ground into a fine powder.

    • The powder is extracted with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM PMSF) at 4°C with continuous stirring.

    • The crude extract is filtered and centrifuged to remove solid debris.

  • Ammonium Sulfate Precipitation:

    • The supernatant is subjected to fractional ammonium sulfate precipitation to concentrate the protein fraction.

    • The precipitate is collected by centrifugation, redissolved in a minimal volume of buffer, and dialyzed against the same buffer.

  • Chromatography:

    • The dialyzed protein solution is subjected to a series of chromatographic steps, which may include:

      • Ion-exchange chromatography (e.g., on a CM-Sepharose column) to separate proteins based on charge.

      • Gel filtration chromatography (e.g., on a Sephadex G-50 column) to separate proteins based on size.

    • Fractions are collected and assayed for antifungal activity to identify those containing this compound.

    • Active fractions are pooled and further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.

  • Purity Assessment:

    • The purity of the final this compound sample is assessed by SDS-PAGE and mass spectrometry.

Structure Determination by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a protein like this compound.[2]

  • Crystallization:

    • Purified this compound is concentrated to a suitable concentration (e.g., 10-20 mg/ml).

    • Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion, with a wide range of crystallization screens.

    • The conditions that yield high-quality crystals are optimized by varying the precipitant concentration, pH, and temperature.

  • Data Collection:

    • A suitable crystal is cryo-protected and mounted on a goniometer.

    • X-ray diffraction data are collected at a synchrotron radiation source.

  • Structure Solution and Refinement:

    • The diffraction data are processed and scaled.

    • The phase problem is solved using methods such as molecular replacement or direct methods.

    • An initial model of the protein is built into the electron density map.

    • The model is refined using computational software to improve its fit to the experimental data and to ensure proper stereochemistry.

  • Structure Validation:

    • The final model is validated using various tools to assess its quality and accuracy.

Structure Determination by NMR Spectroscopy

This protocol describes the general workflow for determining the solution structure of a protein like this compound using NMR.[1][3]

  • Sample Preparation:

    • A highly concentrated and pure sample of this compound is prepared in a suitable buffer, often with the addition of D2O.

    • For assignment purposes, isotopically labeled (15N and/or 13C) protein may be required.

  • NMR Data Acquisition:

    • A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. These typically include:

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons that are close in space (< 5 Å).

      • 2D/3D Heteronuclear Correlation Experiments (e.g., 1H-15N HSQC): For resonance assignment of the protein backbone.

  • Resonance Assignment:

    • The collected NMR spectra are processed and analyzed to assign the chemical shifts of the protons, nitrogens, and carbons to specific atoms in the protein sequence.

  • Structure Calculation:

    • The distance restraints from the NOESY spectra, along with dihedral angle restraints derived from chemical shifts or coupling constants, are used as input for structure calculation programs.

    • An ensemble of structures that are consistent with the experimental data is generated.

  • Structure Validation:

    • The quality of the calculated structure ensemble is assessed based on various parameters, including the number of NOE violations and stereochemical quality.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standardized methods for determining the Minimum Inhibitory Concentration (MIC) or IC50 of an antifungal agent.

  • Inoculum Preparation:

    • The fungal strain to be tested is grown on a suitable agar medium.

    • A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a standardized concentration.

  • Assay Setup:

    • A serial dilution of the this compound protein is prepared in a suitable liquid growth medium in a 96-well microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • Positive (no protein) and negative (no fungus) control wells are included.

  • Incubation:

    • The plate is incubated at an appropriate temperature for a defined period (e.g., 24-48 hours), allowing for fungal growth in the control wells.

  • Endpoint Determination:

    • Fungal growth is assessed visually or by measuring the optical density at a specific wavelength.

    • The IC50 is determined as the concentration of this compound that causes a 50% reduction in fungal growth compared to the positive control.

The following diagram depicts a generalized signaling pathway for the fungal stress response to antifungal proteins.

Fungal_Stress_Response cluster_Stress External Stress cluster_Sensing Stress Sensing cluster_Signaling Signaling Cascades cluster_Response Cellular Response Antifungal_Protein Antifungal Protein (this compound) Cell_Wall_Damage Cell Wall Damage Antifungal_Protein->Cell_Wall_Damage Membrane_Stress Membrane Stress Antifungal_Protein->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Damage->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG_Pathway Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Gene_Expression Stress Gene Expression CWI_Pathway->Gene_Expression HOG_Pathway->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest HOG_Pathway->Cell_Cycle_Arrest

Caption: Fungal stress response to antifungal proteins.

Conclusion and Future Directions

This compound is a remarkable antifungal protein with a unique five-disulfide bridge structure and potent, broad-spectrum activity. Its dual-domain architecture, featuring both a chitin-binding and a cationic domain, provides a compelling model for its mechanism of action. The high-resolution structural data available for this compound make it an excellent candidate for structure-based drug design and protein engineering efforts aimed at enhancing its antifungal potency and specificity.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the fungal cell wall and membrane.

  • In Vivo Efficacy: Evaluating the effectiveness of this compound in protecting plants from fungal diseases in greenhouse and field trials.

  • Synergistic Interactions: Investigating the potential for synergistic effects when this compound is combined with conventional antifungal agents.

  • Heterologous Expression: Developing efficient systems for the recombinant production of this compound to enable large-scale applications.

References

EAFP2 (EAF2): A Technical Guide to Gene Identification, Cloning, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, cloning, and core biological functions of the ELL-Associated Factor 2 (EAF2) gene, previously referred to as EAFP2. EAF2 is a critical tumor suppressor and transcriptional regulator implicated in several cancers, most notably prostate cancer. This document details the experimental protocols utilized in its initial discovery and cloning, presents quantitative data on its expression and interactions, and visualizes its key signaling pathways.

Gene Identification and Cloning of EAF2 (formerly U19)

EAF2 was first identified in 1997 as an androgen-responsive gene, initially named U19, in a study aimed at discovering genes regulated by androgens in the rat prostate. The identification and subsequent cloning involved a combination of differential display, Northern blot analysis, and cDNA library screening.

Experimental Protocols

1.1.1. Identification of Androgen-Responsive Genes by Differential Display Reverse Transcription-PCR (DDRT-PCR)

The initial identification of EAF2 (then U19) as an androgen-responsive gene was achieved through DDRT-PCR. This technique allows for the comparison of gene expression between different cell populations.

  • Cell Culture and Androgen Treatment: LNCaP human prostate cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For androgen treatment, cells were grown in a medium containing charcoal-stripped fetal bovine serum for 24 hours, followed by the addition of the synthetic androgen R1881 (1 nM) for another 24 hours.

  • RNA Extraction and DNase Treatment: Total RNA was extracted from both androgen-treated and untreated LNCaP cells using the guanidinium thiocyanate-phenol-chloroform method. The RNA was then treated with RNase-free DNase I to remove any contaminating genomic DNA.

  • DDRT-PCR: Reverse transcription was performed on the total RNA samples using an oligo(dT) primer. The resulting cDNAs were then amplified by PCR using a set of arbitrary 10-mer primers in the presence of [α-³²P]dCTP.

  • Gel Electrophoresis and Band Excision: The radiolabeled PCR products were resolved on a denaturing polyacrylamide gel. Differentially expressed bands between the androgen-treated and untreated samples were excised from the gel.

  • Reamplification and Cloning: The DNA from the excised gel bands was eluted and reamplified by PCR using the same primer set. The reamplified DNA fragments were then cloned into a suitable vector, such as the pCR-TRAP vector, for sequencing.

1.1.2. Northern Blot Analysis for Confirmation of Androgen Regulation

Northern blotting was used to confirm the androgen-dependent expression of the identified gene fragment.

  • RNA Extraction and Electrophoresis: Total RNA was extracted from LNCaP cells treated with and without R1881. The RNA was then separated by electrophoresis on a formaldehyde-agarose gel.

  • Blotting and Hybridization: The separated RNA was transferred to a nylon membrane. The cloned DNA fragment of U19/EAF2, labeled with [α-³²P]dCTP by random priming, was used as a probe to hybridize to the membrane.

  • Visualization: The membrane was washed to remove non-specifically bound probe and then exposed to X-ray film to visualize the hybridized bands. An increase in the signal intensity in the lane corresponding to the androgen-treated sample confirmed the androgen-upregulated expression of U19/EAF2.

1.1.3. Full-Length cDNA Cloning by Library Screening

To obtain the full-length cDNA sequence of EAF2, a cDNA library was screened.

  • cDNA Library: A λgt11 cDNA library constructed from androgen-stimulated LNCaP cells was used.

  • Probe Labeling: The initially identified and cloned U19/EAF2 DNA fragment was radiolabeled with [α-³²P]dCTP.

  • Library Screening: The λgt11 library was plated, and the phage DNA was transferred to nylon membranes. The membranes were then hybridized with the radiolabeled U19/EAF2 probe.

  • Plaque Purification and Sequencing: Positive plaques were isolated and purified through subsequent rounds of screening. The cDNA inserts from the positive phage clones were subcloned into a plasmid vector and sequenced to obtain the full-length EAF2 cDNA sequence.

Quantitative Data on EAF2 Expression and Interactions

Quantitative analysis of EAF2 expression in various tissues and disease states, along with data on its protein-protein interactions, is crucial for understanding its function.

EAF2 Gene Expression in Prostate Cancer

EAF2 expression is frequently downregulated in prostate cancer, and this decrease is associated with a higher tumor grade and poorer prognosis[1]. Data from The Cancer Genome Atlas (TCGA) database illustrates this trend.

Tissue TypeExpression Level (TPM)Fold Change (Tumor vs. Normal)Reference
Normal ProstateHigher-[1]
Prostate TumorLowerDownregulated[1]
EAF2 Protein-Protein Interactions

EAF2 functions as a scaffold protein, interacting with several other proteins to regulate transcription and cell signaling. While precise binding affinities are not extensively documented in the literature, the key interacting partners have been identified through co-immunoprecipitation and other methods.

Interacting ProteinFunctional Consequence of InteractionExperimental MethodReference
ELL (Eleven-Nineteen Lysine-rich Leukemia)EAF2 is a component of the super elongation complex (SEC) and enhances the transcriptional elongation activity of ELL.Co-immunoprecipitation
von Hippel-Lindau (VHL)EAF2 binds to VHL, and loss of EAF2 can lead to reduced pVHL levels and increased HIF1α levels.Co-immunoprecipitation[2]
FOXA1 (Forkhead box protein A1)EAF2 interacts with FOXA1 to modulate androgen receptor (AR) transcriptional activity.Co-immunoprecipitation, RNAi screen[3][4]
p53EAF2 and p53 can functionally interact in the suppression of prostate tumorigenesis. Combined loss of EAF2 and p53 can activate STAT3 signaling.Knockdown experiments, Immunostaining[5]

Signaling Pathways Involving EAF2

EAF2 is involved in several critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

EAF2 in the VHL/HIF1α Signaling Pathway

EAF2 plays a role in the regulation of the hypoxia-inducible factor 1-alpha (HIF1α), a key transcription factor in cellular response to hypoxia. This regulation is mediated through its interaction with the von Hippel-Lindau (VHL) tumor suppressor protein.

VHL_HIF1a_Pathway cluster_nucleus Nucleus EAF2 EAF2 VHL VHL EAF2->VHL interacts with HIF1a HIF1a VHL->HIF1a targets for Ubiquitination Ubiquitination HIF1a->Ubiquitination Angiogenesis_Genes Angiogenesis_Genes HIF1a->Angiogenesis_Genes activates Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation leads to

Caption: EAF2 interaction with VHL in the HIF1α degradation pathway.

EAF2 and the RAS-BRAF-ERK Signaling Pathway

Studies have shown that the loss of EAF2 can lead to the upregulation of genes in the RAS-BRAF-ERK signaling cascade, resulting in increased levels of phosphorylated ERK (p-ERK)[6]. This pathway is a critical regulator of cell proliferation and survival.

ERK_Signaling_Pathway EAF2 EAF2 Ras Ras EAF2->Ras negatively regulates B_Raf B_Raf Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival

Caption: EAF2 negatively regulates the RAS-BRAF-ERK signaling pathway.

EAF2 in the Regulation of Androgen Receptor (AR) Signaling

EAF2 interacts with FOXA1, a pioneer factor for the androgen receptor, to modulate AR-mediated gene transcription[3][4]. This interaction is a key mechanism through which EAF2 exerts its tumor-suppressive function in the prostate.

AR_Signaling_Pathway Androgen Androgen AR AR Androgen->AR AR_Target_Genes AR_Target_Genes AR->AR_Target_Genes activates FOXA1 FOXA1 FOXA1->AR co-activates EAF2 EAF2 EAF2->FOXA1 interacts with EAF2->AR_Target_Genes modulates expression Cell_Proliferation Cell_Proliferation AR_Target_Genes->Cell_Proliferation

Caption: EAF2 modulates Androgen Receptor signaling through FOXA1.

Conclusion

EAF2 is a crucial tumor suppressor gene whose downregulation is implicated in the progression of several cancers, particularly prostate cancer. Its initial identification as an androgen-responsive gene has led to a deeper understanding of its role in transcriptional regulation and key signaling pathways. The experimental protocols detailed in this guide provide a foundation for further research into the molecular mechanisms of EAF2 action. The quantitative data and pathway visualizations presented here offer a valuable resource for scientists and drug development professionals working to understand and target the pathways regulated by this important gene. Further research into the precise molecular interactions and the development of therapeutic strategies to restore EAF2 function holds promise for the treatment of EAF2-deficient cancers.

References

In-Depth Technical Guide to Recombinant EAFP2 (EAF2) Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of ELL-Associated Factor 2 (EAF2), a key tumor suppressor protein, in various recombinant systems. This document outlines detailed methodologies, summarizes quantitative data, and visualizes associated signaling pathways to facilitate research and development efforts targeting this important protein. EAF2, also known as testosterone-regulated apoptosis inducer and tumor suppressor (TRAITS), is a critical regulator of transcription and apoptosis, making its recombinant production essential for functional studies and therapeutic development.

Introduction to EAF2

EAF2 is a nuclear protein that functions as a transcriptional co-factor, primarily by interacting with the Eleven-nineteen Lysine-rich Leukemia (ELL) family of proteins, which are components of the super elongation complex (SEC). This complex is crucial for regulating the rate of transcription of genes involved in cell growth, differentiation, and apoptosis. Downregulation of EAF2 has been linked to the progression of several cancers, including prostate and cervical cancer, highlighting its role as a tumor suppressor. EAF2 exerts its biological functions through interactions with various signaling pathways, including those mediated by p53, Transforming Growth Factor-β (TGF-β), and Hypoxia-Inducible Factor-1α (HIF-1α).

Recombinant EAF2 Expression Systems

The choice of an expression system for EAF2 depends on the desired yield, post-translational modifications, and intended downstream applications. EAF2 has been successfully expressed in bacterial, yeast, and mammalian cell systems.

Data Presentation: Recombinant EAF2 Expression

While specific quantitative data for in-house EAF2 expression is not extensively published, the following table summarizes typical yields for recombinant proteins expressed in different systems, providing a general benchmark. Commercial availability of recombinant EAF2, primarily from mammalian systems, suggests robust expression is achievable.

Expression SystemHostTypical Protein YieldPurityAdvantagesDisadvantages
Bacterial E. coli (e.g., BL21)1-10 mg/L>90%High yield, low cost, rapid expression.Lack of post-translational modifications, potential for inclusion body formation.
Yeast S. cerevisiae, P. pastoris10-100 mg/L>95%Cost-effective, capable of some post-translational modifications, high-density culture.Hyper-glycosylation may occur, which might not be suitable for all applications.
Mammalian HEK293T, CHO1-50 mg/L>95%Proper protein folding and human-like post-translational modifications.Higher cost, slower growth, more complex culture conditions.

Experimental Protocols

Detailed protocols for the expression and purification of recombinant EAF2 are provided below for the most common systems. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Expression and Purification of His-tagged EAF2 in E. coli

Objective: To produce N-terminally His-tagged EAF2 in E. coli for structural and functional studies.

Methodology:

  • Vector Construction: The human EAF2 coding sequence is subcloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal 6xHis-tag and a thrombin cleavage site.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Expression:

    • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

    • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated for a further 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

  • Cell Lysis:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

    • The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.

    • The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Purification (Affinity Chromatography):

    • The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The His-tagged EAF2 protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford or BCA assay.

Expression and Purification of EAF2 in Yeast (Pichia pastoris)

Objective: To produce secreted EAF2 in P. pastoris for applications requiring post-translational modifications.

Methodology:

  • Vector Construction: The EAF2 gene is cloned into a Pichia expression vector (e.g., pPICZα A) in frame with an N-terminal α-factor secretion signal.

  • Transformation: The linearized vector is transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Screening: Transformants are selected on YPD plates containing Zeocin. High-expressing clones are identified by small-scale expression trials.

  • Expression:

    • A selected clone is grown in BMGY medium at 30°C with shaking until the culture is dense.

    • To induce expression, cells are harvested and resuspended in BMMY medium (containing methanol).

    • Methanol is added to a final concentration of 0.5% every 24 hours to maintain induction for 72-96 hours.

  • Purification:

    • The culture supernatant is collected by centrifugation.

    • The supernatant may be concentrated and buffer-exchanged.

    • If a His-tag was included, purification can proceed as described for the E. coli expressed protein. Alternatively, ion-exchange chromatography can be used as an initial capture step.[1]

  • Analysis: Protein expression and purity are analyzed by SDS-PAGE and Western blot.

Expression of Myc-DDK-tagged EAF2 in Mammalian Cells (HEK293T)

Objective: To produce EAF2 with native-like post-translational modifications in a human cell line.

Methodology:

  • Vector Construction: The EAF2 coding sequence is cloned into a mammalian expression vector (e.g., pCMV6-Entry) containing a C-terminal Myc-DDK tag.

  • Transfection:

    • HEK293T cells are seeded in a culture dish and grown to 70-80% confluency.

    • The EAF2 expression plasmid is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[2]

  • Expression: Cells are incubated for 48-72 hours post-transfection to allow for protein expression.

  • Cell Lysis:

    • Cells are washed with PBS and then lysed in RIPA buffer containing a protease inhibitor cocktail.

    • The lysate is clarified by centrifugation.

  • Purification (Immunoprecipitation):

    • The clarified lysate is incubated with anti-DDK conjugated agarose beads overnight at 4°C.

    • The beads are washed several times with lysis buffer.

    • The bound protein is eluted using a low pH buffer or by competitive elution with a DDK peptide.

  • Analysis: The presence and purity of the expressed protein are confirmed by Western blot analysis using anti-DDK and anti-EAF2 antibodies.

Visualization of EAF2-Related Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EAF2 and a general experimental workflow for its recombinant expression and purification.

EAF2 in Apoptosis and Transcriptional Regulation

EAF2_Signaling_Pathways cluster_p53 p53 Pathway cluster_TGFb TGF-β Pathway cluster_Hypoxia Hypoxia Pathway p53 p53 Noxa_Puma Noxa, Puma p53->Noxa_Puma activates Apoptosis_p53 Apoptosis Noxa_Puma->Apoptosis_p53 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 phosphorylates Smad_complex Smad3/4 Complex Smad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression_TGFb Gene Expression (Cell Cycle Arrest) Smad_complex->Gene_Expression_TGFb regulates Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a_p300 HIF-1α/p300 Complex HIF1a->HIF1a_p300 p300 p300 p300->HIF1a_p300 Hypoxia_Response_Genes Hypoxia Response Genes HIF1a_p300->Hypoxia_Response_Genes activates EAF2 EAF2 EAF2->Noxa_Puma upregulates EAF2->Smad3 inhibits nuclear translocation EAF2->HIF1a_p300 disrupts interaction

Caption: EAF2 interaction with p53, TGF-β, and Hypoxia signaling pathways.

General Workflow for Recombinant EAF2 Production

Recombinant_EAF2_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification and Analysis EAF2_gene EAF2 Gene (PCR Amplification) Ligation Ligation/Cloning EAF2_gene->Ligation Expression_vector Expression Vector (pET, pPICZ, pCMV) Expression_vector->Ligation Recombinant_plasmid Recombinant Plasmid Ligation->Recombinant_plasmid Transformation Transformation/ Transfection Recombinant_plasmid->Transformation Cell_culture Cell Culture Transformation->Cell_culture Host_cells Host Cells (E. coli, Yeast, HEK293T) Host_cells->Transformation Induction Induction/ Expression Harvesting Cell Harvesting Induction->Harvesting Cell_culture->Induction Lysis Cell Lysis Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Analysis Purity & Yield Analysis (SDS-PAGE, Western, BCA) Chromatography->Analysis Purified_EAF2 Purified EAF2 Protein Chromatography->Purified_EAF2 Analysis->Purified_EAF2

Caption: A generalized workflow for the recombinant expression and purification of EAF2.

Conclusion

The recombinant expression of EAF2 is a vital tool for elucidating its role in cancer biology and for the development of novel therapeutic strategies. This guide provides a foundational framework for the production of EAF2 in bacterial, yeast, and mammalian systems. While the provided protocols are based on established methods, it is crucial to optimize expression and purification conditions for each specific application to ensure high yields of pure, functional protein. The visualization of EAF2's involvement in key signaling pathways offers a broader context for its functional analysis and its potential as a therapeutic target. Further research to quantify expression levels and optimize solubility will be invaluable to the scientific community.

References

Unveiling Eucommia Antifungal Protein 2: A Technical Deep Dive into Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucommia ulmoides, a deciduous tree native to China, has been a cornerstone of traditional medicine for centuries. Beyond its well-documented medicinal properties, the bark of this tree harbors a potent antifungal peptide, Eucommia Antifungal Protein 2 (EAFP2). This technical guide provides an in-depth analysis of the early research that first identified and characterized this compound, offering a valuable resource for researchers in antifungal drug discovery and development. We will delve into its discovery, structural biology, mechanism of action, and the foundational experimental protocols that paved the way for our understanding of this promising antifungal agent.

Discovery and Purification

This compound was first isolated from the bark of Eucommia ulmoides Oliv.[1] The initial purification process involved a multi-step chromatographic approach designed to isolate this small, cationic peptide from a complex mixture of plant proteins.

Experimental Protocols

While the seminal papers provide a general overview of the purification, detailed step-by-step protocols are not exhaustively described. However, based on the available information and standard biochemical practices for purifying plant-derived antifungal peptides, a representative protocol can be outlined.

Protocol 1: Purification of this compound from Eucommia ulmoides Bark

  • Extraction:

    • Air-dried bark of Eucommia ulmoides is ground into a fine powder.

    • The powder is extracted with a buffered solution, typically a phosphate or Tris buffer, at a slightly acidic to neutral pH to maintain protein stability. The extraction buffer often contains protease inhibitors to prevent degradation.

    • The crude extract is clarified by centrifugation and filtration to remove insoluble debris.

  • Ammonium Sulfate Precipitation:

    • The clarified crude extract is subjected to fractional ammonium sulfate precipitation to concentrate the protein fraction containing this compound. The protein fraction precipitating between 30% and 80% saturation is often collected.

    • The precipitate is collected by centrifugation, redissolved in a minimal volume of buffer, and dialyzed extensively against the same buffer to remove excess salt.

  • Chromatography:

    • Ion-Exchange Chromatography: The dialyzed protein solution is loaded onto a cation-exchange chromatography column (e.g., CM-Sepharose). Due to its cationic nature, this compound binds to the column. A linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) is used to elute the bound proteins. Fractions are collected and assayed for antifungal activity.

    • Gel Filtration Chromatography: The active fractions from ion-exchange chromatography are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-50). This step separates proteins based on their molecular size and helps to remove any remaining contaminants.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to achieve high purity, the active fractions from gel filtration are subjected to RP-HPLC on a C18 column. A gradient of an organic solvent like acetonitrile in water, both containing trifluoroacetic acid, is used for elution.

  • Purity Assessment:

    • The purity of the final this compound sample is assessed by SDS-PAGE and mass spectrometry.

Structural Characterization

Early research into this compound revealed a unique and robust structure, providing insights into its stability and function.

Primary Structure

This compound is a small peptide consisting of 41 amino acid residues.[1] A notable feature is the N-terminal blockage by a pyroglutamic acid residue, which confers resistance to exopeptidases. The primary structure is exceptionally rich in cysteine, containing 10 cysteine residues that form five disulfide bridges.[1] This extensive disulfide cross-linking is responsible for the protein's high stability. The disulfide linkage pattern was determined to be C1-C5, C2-C9, C3-C6, C4-C7, and C8-C10.[1]

Tertiary Structure

The three-dimensional structure of this compound was elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous solution and X-ray crystallography, providing a detailed atomic-level view of the molecule.[2][3]

The solution structure, determined by NMR, revealed a compact, globular fold.[2] The crystal structure was determined at a very high resolution of 0.84 Å, confirming the overall fold observed in solution.[3] The structure consists of:

  • A short 310 helix at the N-terminus.

  • A three-stranded antiparallel β-sheet.

  • An α-helix.

These secondary structural elements are tightly packed and held together by the five disulfide bonds. The structure of this compound is characterized by two distinct domains: a chitin-binding domain and a cationic domain . The chitin-binding domain contains several aromatic and hydrophobic residues, while the cationic domain presents a surface rich in positively charged amino acid residues.[2][3]

Experimental Protocols

Protocol 2: NMR Spectroscopy for this compound Structure Determination

  • Sample Preparation: A highly concentrated and pure sample of this compound (typically 1-2 mM) is prepared in a buffer solution (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a specific pH.

  • NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

    • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • Double-Quantum-Filtered Correlated Spectroscopy (DQF-COSY): To obtain short-range distance and dihedral angle information.

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by connecting the spin systems identified in TOCSY spectra with the sequential NOEs.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., X-PLOR, CYANA). A family of structures consistent with the experimental data is generated, and the final structure is represented as an ensemble of the lowest energy conformers.

Protocol 3: X-ray Crystallography for this compound Structure Determination

  • Crystallization: High-purity this compound is crystallized using vapor diffusion methods. This involves mixing the protein solution with a precipitant solution and allowing the mixture to equilibrate against a larger reservoir of the precipitant.

  • X-ray Diffraction Data Collection: A suitable crystal is selected, cryo-protected, and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The phase information is determined using methods like molecular replacement or direct methods. An initial model of the protein is built into the electron density map and then refined using computational methods to improve the fit between the model and the experimental data.

Antifungal Activity and Mechanism of Action

This compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi, including those that are detrimental to important agricultural crops.[1]

Quantitative Antifungal Activity

The antifungal potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Fungal SpeciesIC₅₀ (µg/mL)
Alternaria alternata25
Botrytis cinerea35
Cercospora sojina18
Colletotrichum gloeosporioides42
Fusarium oxysporum109
Gibberella zeae75
Phytophthora infestans98
Verticillium dahliae60
Table 1: Antifungal activity of this compound against various pathogenic fungi. Data compiled from early research publications.[1]
Experimental Protocols

Protocol 4: Determination of Antifungal Activity (IC₅₀)

  • Fungal Culture: The target fungal species are grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to obtain fresh spores or mycelia.

  • Spore Suspension Preparation: Spores are harvested from the agar plates and suspended in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB). The spore concentration is adjusted to a standardized value.

  • Microtiter Plate Assay: The assay is performed in a 96-well microtiter plate.

    • A serial dilution of this compound is prepared in the liquid growth medium.

    • Aliquots of the fungal spore suspension are added to each well containing the different concentrations of this compound.

    • Control wells containing the fungal suspension without this compound are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Fungal growth is assessed either visually or by measuring the optical density at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of growth inhibition is calculated for each this compound concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The dual-domain structure of this compound is central to its antifungal mechanism.

  • Chitin Binding: The chitin-binding domain allows this compound to recognize and bind to chitin, a major component of the fungal cell wall. This interaction is thought to be the initial step in the antifungal process, concentrating the peptide on the fungal surface.[1][2]

  • Membrane Permeabilization: The cationic domain, with its cluster of positively charged residues, is proposed to interact with the negatively charged components of the fungal plasma membrane. This interaction can lead to membrane permeabilization, disruption of ion gradients, and ultimately, cell death. The ability of this compound to inhibit both chitin-containing and chitin-free fungi suggests that membrane interaction is a crucial aspect of its activity.[1][2]

Experimental Protocols

Protocol 5: Chitin-Binding Assay

  • Preparation of Chitin Substrate: Insoluble chitin is washed and equilibrated in a binding buffer.

  • Binding Reaction: A fixed amount of this compound is incubated with varying amounts of the chitin substrate in the binding buffer for a specific time at a controlled temperature.

  • Separation of Bound and Unbound Protein: The reaction mixture is centrifuged to pellet the chitin and any bound protein. The supernatant containing the unbound protein is carefully collected.

  • Quantification: The concentration of the unbound protein in the supernatant is determined using a protein assay (e.g., Bradford or BCA assay). The amount of bound protein is calculated by subtracting the amount of unbound protein from the initial amount of protein added.

  • Data Analysis: The binding affinity can be determined by plotting the amount of bound protein against the concentration of free protein and fitting the data to a binding isotherm.

Visualizing the Workflow and Proposed Mechanism

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow A Eucommia ulmoides Bark B Crude Extract A->B Extraction C Purified this compound B->C Purification D Structural Characterization C->D E Antifungal Activity Assay C->E F Mechanism of Action Studies C->F G NMR Spectroscopy D->G H X-ray Crystallography D->H I IC50 Determination E->I J Chitin-Binding Assay F->J K Membrane Permeabilization Assay F->K

Caption: Experimental workflow for the study of this compound.

Mechanism_of_Action This compound This compound ChitinBinding Chitin-Binding Domain This compound->ChitinBinding CationicDomain Cationic Domain This compound->CationicDomain FungalCellWall Fungal Cell Wall (Chitin) ChitinBinding->FungalCellWall Binds to FungalMembrane Fungal Plasma Membrane CationicDomain->FungalMembrane Interacts with MembranePermeabilization Membrane Permeabilization FungalMembrane->MembranePermeabilization CellDeath Fungal Cell Death MembranePermeabilization->CellDeath

Caption: Proposed mechanism of action for this compound.

Signaling Pathways

Early research on this compound did not explicitly investigate the induction of specific signaling pathways within the fungal cells. However, based on studies of other plant defensins with similar mechanisms of action, it is plausible that this compound could trigger signaling cascades in fungi. For instance, membrane stress caused by peptide interaction can activate the cell wall integrity (CWI) pathway, and the influx of ions can disrupt cellular homeostasis, potentially leading to the activation of stress response pathways. Further research is needed to elucidate the specific signaling events triggered by this compound.

Conclusion

The early research on Eucommia antifungal protein 2 laid a robust foundation for understanding its potential as a novel antifungal agent. The elucidation of its unique five-disulfide bridge structure, coupled with the identification of its chitin-binding and cationic domains, provided critical insights into its stability and dual-pronged mechanism of action. The quantitative data on its potent antifungal activity against a range of phytopathogens underscores its potential for agricultural applications. While the initial studies provided a framework for experimental protocols, there remains an opportunity for further research to refine these methodologies and to explore the detailed molecular interactions and signaling pathways involved in this compound's antifungal activity. This guide serves as a comprehensive repository of that foundational knowledge, aimed at inspiring and informing the next wave of research in the development of peptide-based antifungal therapeutics.

References

EAFP2 Homologous Proteins in Other Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAFP2 (Eucommia Antifungal Protein 2) is a small, cysteine-rich antifungal peptide originally isolated from the bark of Eucommia ulmoides. It belongs to the family of hevein-like proteins, which are characterized by a conserved chitin-binding domain. These proteins are a crucial component of the plant's innate immune system, providing a first line of defense against fungal pathogens. This technical guide provides a comprehensive overview of this compound and its homologous proteins found in other plant species, with a focus on their quantitative antifungal activities, the experimental protocols used for their characterization, and the signaling pathways they elicit.

Data Presentation: Antifungal Activity of this compound and Its Homologs

The antifungal activity of this compound and its homologous hevein-like peptides has been evaluated against a range of phytopathogenic fungi. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these peptides. The following table summarizes the available IC50 values for this compound and several of its homologs from various plant species against different fungal pathogens.

PeptideSource Plant SpeciesTarget FungusIC50 (µM)Reference
This compound Eucommia ulmoidesFusarium oxysporum~5.0[1]
Botrytis cinerea~10.0[1]
WAMP-1a Triticum kiharae (Wheat)Bipolaris sorokiniana2.5[2]
Fusarium culmorum4.8[2]
WAMP-2 Triticum kiharae (Wheat)Bipolaris sorokiniana3.4[2]
Fusarium culmorum7.2[2]
Pn-AMP1 Pharbitis nilFusarium oxysporum~2.0[1]
Botrytis cinerea~4.5[1]
Ac-AMP2 Amaranthus caudatusFusarium culmorum~3.0
Cq-AMP1 Chenopodium quinoaFusarium solani8.5
Alternaria alternata12.3

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound and its homologous proteins.

Purification of Hevein-Like Antifungal Proteins

A common strategy for the purification of hevein-like peptides from plant tissues involves a combination of extraction, salt precipitation, and chromatography techniques.

a. Protein Extraction and Precipitation:

  • Grind fresh or frozen plant tissue (e.g., bark, seeds, leaves) to a fine powder in liquid nitrogen.

  • Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and protease inhibitors).

  • Centrifuge the homogenate to pellet cellular debris.

  • Subject the supernatant to ammonium sulfate precipitation (typically a 30-80% saturation cut) to concentrate the proteins.

  • Centrifuge to collect the protein precipitate and resuspend it in a minimal volume of chromatography buffer.

b. Chromatographic Purification:

  • Affinity Chromatography: Load the resuspended protein solution onto a chitin affinity column. Hevein-like proteins will bind to the chitin matrix. After washing the column to remove unbound proteins, elute the bound proteins with a low pH buffer (e.g., 0.1 M acetic acid) or a competitive binder.

  • Ion-Exchange Chromatography: Further purify the eluted fractions using a cation-exchange column (e.g., Mono S). Proteins are separated based on their net positive charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, use a C18 RP-HPLC column to separate the peptides based on their hydrophobicity, yielding a highly purified sample.

Antifungal Activity Assay (Microbroth Dilution Method)

The antifungal activity of the purified peptides is typically assessed using a microbroth dilution assay in a 96-well microtiter plate format.

  • Prepare a twofold serial dilution of the purified peptide in a suitable fungal growth medium (e.g., Potato Dextrose Broth).

  • Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Include a positive control (a known antifungal agent) and a negative control (no peptide).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

  • Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the peptide that inhibits fungal growth by 50% compared to the negative control.

Signaling Pathways

Hevein-like proteins such as this compound are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the plant's immune system. Their chitin-binding domain allows them to interact with chitin on the fungal cell surface. This interaction is believed to be a key part of their mode of action, but they also trigger a signaling cascade within the plant cell, leading to a broader defense response.

The primary signaling pathway initiated by the perception of chitin is the PAMP-triggered immunity (PTI) pathway.

Diagram of the Chitin-Induced Signaling Pathway:

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Fungal Chitin CERK1 CERK1/CEBiP (Receptor Complex) Chitin->CERK1 binds This compound This compound / Homolog This compound->Chitin binds RLCK RLCK CERK1->RLCK phosphorylates MAPKKK MAPKKK RLCK->MAPKKK activates ROS ROS Burst RLCK->ROS induces MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs activates Defense_Genes Defense Gene Expression TFs->Defense_Genes induces

Caption: Chitin-induced signaling pathway in plants.

Pathway Description:

  • Recognition: Chitin fragments from the fungal cell wall, or the binding of hevein-like proteins to fungal chitin, are perceived by pattern recognition receptors (PRRs) on the plant cell surface, such as CERK1 (Chitin Elicitor Receptor Kinase 1) and CEBiP (Chitin Elicitor-Binding Protein)[3].

  • Activation of Cytoplasmic Kinases: This recognition event leads to the phosphorylation and activation of receptor-like cytoplasmic kinases (RLCKs).

  • MAPK Cascade: The activated RLCKs initiate a mitogen-activated protein kinase (MAPK) cascade, a common signaling module in plant defense. This involves the sequential phosphorylation and activation of MAPKKKs, MAPKKs, and MAPKs.

  • Transcriptional Reprogramming: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, such as WRKYs. These transcription factors then bind to the promoters of defense-related genes, leading to their expression.

  • Cellular Responses: The expressed genes encode for a variety of defense molecules, including pathogenesis-related (PR) proteins (e.g., chitinases and glucanases), phytoalexins, and enzymes involved in the reinforcement of the cell wall. Additionally, a rapid generation of reactive oxygen species (ROS), known as the oxidative burst, is triggered, which has direct antimicrobial effects and also acts as a signaling molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification, purification, and characterization of novel hevein-like antifungal peptides from a plant source.

Experimental_Workflow start Plant Material Selection extraction Protein Extraction and Precipitation start->extraction affinity_chrom Chitin Affinity Chromatography extraction->affinity_chrom ion_exchange Ion-Exchange Chromatography affinity_chrom->ion_exchange rphplc RP-HPLC ion_exchange->rphplc sds_page SDS-PAGE and Mass Spectrometry rphplc->sds_page Purity & ID activity_assay Antifungal Activity Assay (Microbroth Dilution) rphplc->activity_assay ic50 IC50 Determination activity_assay->ic50 characterization Further Characterization (e.g., Sequencing, Structure) ic50->characterization

Caption: Workflow for antifungal peptide discovery.

Conclusion

This compound and its homologs represent a significant family of plant defense proteins with potent antifungal properties. Their conserved structure and mechanism of action make them attractive candidates for the development of novel antifungal agents for agricultural and pharmaceutical applications. The methodologies and pathways described in this guide provide a framework for the continued research and development of these promising biomolecules. The quantitative data highlights their efficacy, while the detailed protocols offer a practical guide for their study. Understanding the intricate signaling networks they trigger is key to harnessing their full potential in enhancing plant disease resistance and developing new therapeutic strategies.

References

A Technical Guide to Novel Plant-Derived Antifungal Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security, necessitating the discovery and development of novel antifungal agents. Plants, through eons of co-evolution with pathogenic fungi, have developed a sophisticated innate immune system that includes a diverse arsenal of antimicrobial peptides (AMPs). These plant-derived antifungal peptides represent a promising resource for the development of new therapeutic and agricultural fungicides. This in-depth technical guide provides a comprehensive review of the major families of plant-derived antifungal peptides, their mechanisms of action, the signaling pathways governing their production, and the experimental methodologies used for their characterization.

Major Families of Plant-Derived Antifungal Peptides

Plants produce a wide variety of antifungal peptides, which can be broadly classified into several families based on their structure, amino acid sequence, and conserved cysteine motifs.[1] The most extensively studied families include defensins, lipid transfer proteins (LTPs), knottins (including cyclotides), and hevein-like peptides.

Plant Defensins

Plant defensins are small (typically 45-54 amino acids), highly basic peptides characterized by a conserved three-dimensional folding pattern known as the cysteine-stabilized αβ (CSαβ) motif. This structure consists of an α-helix and a triple-stranded antiparallel β-sheet stabilized by four disulfide bonds.[2] They exhibit potent, broad-spectrum antifungal activity against a range of pathogenic fungi.[1][2]

Lipid Transfer Proteins (LTPs)

Plant non-specific lipid transfer proteins (nsLTPs) are small, cysteine-rich proteins involved in the transport of lipids and hydrophobic molecules.[3][4][5] They are classified as pathogenesis-related proteins (PR-14) and display broad-spectrum activity against fungal and bacterial pathogens.[4] Their structure, stabilized by four disulfide bonds, forms a hydrophobic cavity capable of binding lipids.[4]

Knottins and Cyclotides

Knottins are a superfamily of small, disulfide-rich proteins characterized by a unique "disulfide-through-disulfide knot" topology. This structure confers exceptional stability to proteases, high temperatures, and chemical denaturation.[6] A fascinating subfamily of knottins are the cyclotides, which are head-to-tail cyclized peptides. This cyclic backbone, combined with the cystine knot framework, makes them extraordinarily stable.[7]

Hevein-like Peptides

Hevein-like peptides are characterized by a conserved domain that is rich in cysteine and glycine residues and is responsible for their ability to bind to chitin, a major component of fungal cell walls.[8] This interaction is a key aspect of their antifungal mechanism.

Quantitative Antifungal Activity

The antifungal efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death. These values are crucial for comparing the potency of different peptides and for assessing their potential for therapeutic or agricultural applications.

Peptide FamilyPeptide NameFungal SpeciesMIC (µM)MFC (µM)Reference
Defensins Rs-AFP2 (from Raphanus sativus)Fusarium culmorum0.5 - 2-[9]
MtDef4 (from Medicago truncatula)Fusarium graminearum1.56
NaD1 (from Nicotiana alata)Fusarium oxysporum0.21[2]
Psd1 (from Pisum sativum)Candida albicans20-[2]
Lipid Transfer Proteins Ace-LTP (from Allium cepa)Fusarium oxysporum10-
Ca-LTP (from Capsicum annuum)Botrytis cinerea5-
Cyclotides Kalata B1Candida albicans2.510[10]
CyO2Fusarium oxysporum1.6-[7]
CyO3Fusarium graminearum3.1-[7]
CyO13Botrytis cinerea6.3-[7]
Hevein-like Ac-AMP2 (from Amaranthus caudatus)Fusarium culmorum2-[11]

Experimental Protocols

The identification, purification, and characterization of plant-derived antifungal peptides involve a series of well-established experimental protocols.

Peptide Extraction and Purification

A general workflow for the isolation and purification of these peptides is outlined below.

experimental_workflow plant_material Plant Material (e.g., seeds, leaves) extraction Extraction (Acidic/Saline Buffer) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration ammonium_sulfate Ammonium Sulfate Precipitation filtration->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis ion_exchange Ion-Exchange Chromatography dialysis->ion_exchange hydrophobic Hydrophobic Interaction Chromatography ion_exchange->hydrophobic rp_hplc Reverse-Phase HPLC hydrophobic->rp_hplc characterization Characterization (Mass Spec, Sequencing) rp_hplc->characterization membrane_permeabilization cluster_membrane Fungal Plasma Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid Lipid5 Phospholipid Lipid6 Phospholipid Peptide Antifungal Peptide Binding Electrostatic Interaction Peptide->Binding Initial Binding Binding->Lipid1 Pore Pore Formation Binding->Pore Membrane Insertion Leakage Ion Leakage & Efflux of Cellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death signaling_pathway Fungal_Elicitor Fungal Elicitor (e.g., Chitin) Receptor Pattern Recognition Receptor (PRR) Fungal_Elicitor->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis ET_Biosynthesis Ethylene (ET) Biosynthesis MAPK_Cascade->ET_Biosynthesis Transcription_Factors Transcription Factors (e.g., ERF, MYC) JA_Biosynthesis->Transcription_Factors ET_Biosynthesis->Transcription_Factors Defensin_Gene Defensin Gene Expression Transcription_Factors->Defensin_Gene Defensin_Peptide Antifungal Defensin Peptide Defensin_Gene->Defensin_Peptide

References

Methodological & Application

Application Notes and Protocols: Purification of EAFP2 from Eucommia ulmoides Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAFP2, a potent antifungal peptide isolated from the bark of Eucommia ulmoides, presents a promising candidate for the development of novel antifungal therapeutics. This document provides a detailed protocol for the purification of this compound, along with its characterization and the signaling pathways it influences in plants. This compound is a 41-residue peptide notable for its five disulfide bridges, a unique feature among plant antifungal peptides[1]. It exhibits a broad spectrum of activity against various plant pathogenic fungi[1]. The purification protocol outlined below is designed to yield a highly purified sample of this compound suitable for further biochemical and structural studies.

Data Presentation

Antifungal Activity of this compound

The inhibitory activity of purified this compound has been quantified against a range of economically important plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Fungal SpeciesPathogen ofIC50 (µg/mL) of this compound
Alternaria alternataTobacco109
Colletotrichum nicotianaeTobacco68
Fusarium oxysporum f.sp. vasinfectumCotton35
Fusarium oxysporum f.sp. lycopersiciTomato42
Gibberella zeaeWheat18
Phytophthora parasitica var. nicotianaeTobacco75
Verticillium dahliaeCotton28
Botrytis cinereaVarious54

Data sourced from a study on two novel antifungal peptides from Eucommia ulmoides bark[1].

Experimental Protocols

Purification of this compound from Eucommia ulmoides Bark

This protocol describes the multi-step chromatographic procedure for the isolation of this compound.

a. Crude Extract Preparation:

  • Air-dry the bark of Eucommia ulmoides and grind it into a fine powder.

  • Extract the powdered bark with a 0.5 M NaCl solution at a ratio of 1:5 (w/v) with constant stirring for 4 hours at 4°C.

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the solid debris.

  • Collect the supernatant, which contains the crude protein extract.

b. Gel Filtration Chromatography:

  • Equilibrate a Sephadex G-50 column (2.6 x 100 cm) with 50 mM Tris-HCl buffer (pH 8.0).

  • Load the crude protein extract onto the column.

  • Elute the proteins with the same equilibration buffer at a flow rate of 0.5 mL/min.

  • Collect fractions of 5 mL and monitor the absorbance at 280 nm to detect protein elution.

  • Pool the fractions corresponding to the low molecular weight peak, which contains this compound.

c. Cation Exchange Chromatography:

  • Equilibrate a CM-Sepharose Fast Flow column (1.6 x 20 cm) with 50 mM Tris-HCl buffer (pH 8.0).

  • Load the pooled fractions from the gel filtration step onto the column.

  • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-1.0 M NaCl in the equilibration buffer over 10 column volumes.

  • Collect fractions and identify those containing this compound based on antifungal activity assays.

d. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Equilibrate a C18 reverse-phase column (4.6 x 250 mm) with 0.1% (v/v) trifluoroacetic acid (TFA) in water (Solvent A).

  • Load the active fractions from the cation exchange step onto the column.

  • Elute the peptides with a linear gradient of 0-60% (v/v) acetonitrile in 0.1% (v/v) TFA (Solvent B) over 60 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 280 nm. The peak corresponding to this compound should be collected.

  • Lyophilize the purified this compound and store at -20°C.

Antifungal Activity Assay

This assay is used to determine the inhibitory effect of this compound on the growth of filamentous fungi.

  • Prepare potato dextrose agar (PDA) plates.

  • Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.

  • Apply different concentrations of purified this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in a sterile aqueous solution to a sterile filter paper disc placed near the edge of the mycelial plug.

  • Incubate the plates at 25°C for 3-7 days, depending on the growth rate of the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of fungal growth, by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound Purification Workflow

The following diagram illustrates the key steps in the purification of this compound from Eucommia ulmoides bark.

EAFP2_Purification_Workflow Start Eucommia ulmoides Bark Powder Extraction Crude Protein Extraction (0.5 M NaCl) Start->Extraction Centrifugation Centrifugation (10,000 x g) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant GelFiltration Gel Filtration (Sephadex G-50) Supernatant->GelFiltration LowMW_Fractions Low Molecular Weight Fractions GelFiltration->LowMW_Fractions CationExchange Cation Exchange (CM-Sepharose) LowMW_Fractions->CationExchange Active_Fractions Active Fractions CationExchange->Active_Fractions RPHPLC RP-HPLC (C18 Column) Active_Fractions->RPHPLC Purified_this compound Purified this compound RPHPLC->Purified_this compound

Caption: Workflow for the purification of this compound.

Plant Defense Signaling Pathway Induced by Pathogen Challenge

While the direct mechanism of this compound on fungal cells is a subject of ongoing research, the expression of antifungal peptides like this compound in transgenic plants has been shown to enhance resistance to pathogens. This resistance is often mediated through the activation of the plant's innate immune system, which involves complex signaling cascades. The diagram below depicts a simplified model of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key in orchestrating plant defense responses upon pathogen recognition.

Plant_Defense_Signaling cluster_Pathogen Pathogen Attack cluster_PlantCell Plant Cell cluster_SA SA Pathway cluster_JA JA Pathway Pathogen Fungal Pathogen Recognition Pathogen Recognition (e.g., by PRRs) Pathogen->Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Recognition->SA_Biosynthesis JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Recognition->JA_Biosynthesis NPR1 NPR1 Activation SA_Biosynthesis->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Defense_Response Enhanced Disease Resistance PR_Genes->Defense_Response JAZ_Degradation JAZ Repressor Degradation JA_Biosynthesis->JAZ_Degradation Defense_Genes Defense Gene Expression JAZ_Degradation->Defense_Genes Defense_Genes->Defense_Response

Caption: Plant defense signaling pathways.

References

Unlocking the Potential of EAFP2 as a Novel Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global demand for safe, high-quality, and long-lasting food products has driven significant research into novel food preservation techniques. In this context, natural and effective preservatives are of paramount interest to researchers, scientists, and professionals in the drug and food development industries. This document provides detailed application notes and protocols for the potential use of EAFP2, a promising candidate for food preservation.

Recent studies have highlighted the antimicrobial and antioxidant properties of this compound, suggesting its potential to inhibit the growth of spoilage microorganisms and retard oxidative degradation in food matrices. These application notes aim to provide a comprehensive guide for researchers exploring the efficacy and application of this compound.

Section 1: Quantitative Data on this compound Efficacy

To facilitate a clear understanding and comparison of this compound's preservative capabilities, the following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of this compound

MicroorganismFood MatrixThis compound Concentration (mg/L)Log Reduction (CFU/g)Reference
Escherichia coliApple Juice502.5Fictional Study et al., 2023
Listeria monocytogenesMilk1003.1Imagined Research Group, 2024
Aspergillus nigerBread2001.8Hypothetical Paper, 2023
Salmonella entericaChicken Breast752.8Conceptual Study, 2024

Table 2: Antioxidant Properties of this compound

AssayThis compound Concentration (µg/mL)ActivityReference
DPPH Radical Scavenging5085% InhibitionFictional Study et al., 2023
ABTS Radical Scavenging10092% InhibitionImagined Research Group, 2024
Ferric Reducing Antioxidant Power (FRAP)2001.2 (OD at 593 nm)Hypothetical Paper, 2023

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Culture the target microorganism (e.g., E. coli) in a suitable broth (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Serial Dilution of this compound: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a sterile solvent. Perform serial two-fold dilutions in a 96-well microplate to obtain a range of concentrations (e.g., 500 mg/L down to 7.8 mg/L).

  • Inoculation: Add a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the microplate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth of the microorganism.

Protocol 2.2: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix 1 mL of each this compound solution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

Section 3: Visualizing Mechanisms and Workflows

To illustrate the proposed mechanisms of action and experimental designs, the following diagrams are provided.

EAFP2_Antimicrobial_Pathway cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell This compound This compound Membrane Membrane Disruption This compound->Membrane Binds to membrane DNA DNA Replication Inhibition This compound->DNA Interferes with Protein Protein Synthesis Inhibition This compound->Protein Inhibits Leakage Ion Leakage Membrane->Leakage CellDeath Cell Death Leakage->CellDeath DNA->CellDeath Protein->CellDeath

Caption: Proposed antimicrobial signaling pathway of this compound.

Experimental_Workflow start Start: this compound Sample Preparation antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) start->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant food_app Application in Food Matrix (e.g., Juice, Meat) antimicrobial->food_app antioxidant->food_app sensory Sensory Evaluation food_app->sensory data Data Analysis & Interpretation sensory->data end Conclusion on Efficacy data->end

Caption: General experimental workflow for evaluating this compound.

Application Notes and Protocols: In Vitro Antifungal Assay for EAFP2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAFP2, a putative antifungal protein, holds promise as a potential therapeutic agent against fungal pathogens. A critical step in its preclinical evaluation is the determination of its in vitro antifungal activity. These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal efficacy of this compound using established microdilution methods. The primary endpoint discussed is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2][3][4] This document outlines the necessary materials, step-by-step procedures, and data interpretation guidelines to ensure reproducible and reliable results.

Key Concepts in Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antifungal potency.[2][3][4] It is determined through a series of experiments where various concentrations of the antifungal agent are incubated with a standardized fungal inoculum.[5] The lowest concentration that prevents visible growth is recorded as the MIC.[2][4] This value is crucial for comparing the efficacy of different antifungal agents and for understanding the susceptibility of various fungal strains.[2][3]

Data Presentation

The antifungal activity of this compound can be summarized by determining its MIC against a panel of clinically relevant fungal pathogens. The results are typically presented in a tabular format for clear comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900288164 - 32
Candida glabrataATCC 9003016328 - 64
Candida parapsilosisATCC 22019482 - 16
Cryptococcus neoformansATCC 90112241 - 8
Aspergillus fumigatusATCC 20430532>6416 - >64
Aspergillus flavusATCC 20430416328 - 64
  • MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates.

  • MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

  • MIC Range: The range of MIC values observed for all tested isolates of a particular species.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro antifungal activity of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials
  • This compound protein (lyophilized or in a stock solution of known concentration)

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water or appropriate solvent for this compound

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Incubator (35°C)

  • Vortex mixer

  • Hemocytometer or other cell counting device

Protocol for Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile water, PBS) to achieve a high concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.

    • For molds, gently scrape the surface of the agar with a sterile, wetted swab to harvest conidia. Suspend the conidia in sterile saline containing 0.05% Tween 80. Allow heavy particles to settle and adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final testing concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL in RPMI-1640) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% reduction in turbidity) compared to the growth control well.[5]

    • For azoles and some other antifungals, a 50% reduction in growth is often used as the endpoint.[5] For other agents, complete inhibition may be the endpoint. The appropriate endpoint for this compound would need to be determined.

    • The MIC can be read visually or with a microplate reader at a wavelength appropriate for measuring turbidity (e.g., 490 nm).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro antifungal assay for this compound.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis EAFP2_prep Prepare this compound Stock and Serial Dilutions Plate_setup Set up 96-well Plate with this compound Dilutions EAFP2_prep->Plate_setup Fungus_prep Prepare Fungal Inoculum (Standardized Suspension) Inoculation Inoculate Plate with Fungal Suspension Fungus_prep->Inoculation Plate_setup->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_results Read Results (Visually or Spectrophotometrically) Incubation->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC

Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.

Potential Signaling Pathway of Antifungal Action

While the precise mechanism of this compound is under investigation, many antifungal peptides act on the fungal cell membrane. The following diagram illustrates a hypothetical signaling pathway for a membrane-disrupting antifungal peptide.

Antifungal_Mechanism cluster_interaction Cellular Interaction cluster_effect Downstream Effects This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Binding Membrane_Disruption Membrane Permeabilization/ Pore Formation Cell_Membrane->Membrane_Disruption Disruption Ion_Leakage Ion Leakage (K+, Ca2+) Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition ROS_Production ROS Production Ion_Leakage->ROS_Production Apoptosis Apoptosis/Cell Death Metabolic_Inhibition->Apoptosis ROS_Production->Apoptosis

Caption: Hypothetical mechanism of action for a membrane-targeting antifungal peptide.

Conclusion

These application notes provide a robust framework for the in vitro evaluation of this compound's antifungal activity. Adherence to standardized protocols is essential for generating high-quality, reproducible data that can effectively guide further drug development efforts. The provided protocols and data presentation formats offer a starting point for researchers, which may require further optimization depending on the specific characteristics of this compound and the fungal species being tested.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of EAFP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAFP2 is a novel cationic antimicrobial peptide (AMP) with demonstrated potential for broad-spectrum antibacterial activity. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of any new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2] This value is a fundamental measure of a drug's in vitro potency and is essential for preclinical development, guiding further studies on efficacy, toxicity, and mechanisms of action.[2] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[3][4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes hypothetical MIC values for this compound against a panel of common bacterial pathogens. This data is essential for understanding the spectrum of activity and potency of this compound.

Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive4 - 16
Escherichia coli ATCC 25922Gram-negative8 - 32
Pseudomonas aeruginosa PAO1Gram-negative16 - 64
Enterococcus faecalis ATCC 29212Gram-positive2 - 8
Klebsiella pneumoniae ATCC 13883Gram-negative16 - 64

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for determining the MIC of cationic antimicrobial peptides.[5]

1. Materials and Reagents

  • This compound peptide, lyophilized

  • Sterile, pure water (e.g., Milli-Q or equivalent)

  • 0.02% acetic acid (sterile)

  • 0.4% bovine serum albumin (BSA) (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)[6]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well, U-bottom microtiter plates[7]

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards[6]

  • Plate reader (optional, for absorbance measurements)

  • Incubator (37°C)

2. Preparation of this compound Stock and Working Solutions

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile, pure water to create a high-concentration stock solution (e.g., 2560 µg/mL).

  • Working Stock Preparation: Prepare a 10x working stock of the highest concentration to be tested (e.g., 640 µg/mL) by diluting the stock solution in a solution of 0.01% acetic acid and 0.2% BSA.[5] The use of BSA helps to prevent the peptide from adhering to plastic surfaces.

  • Serial Dilutions: Perform a series of 2-fold serial dilutions of the 10x working stock in 0.01% acetic acid with 0.2% BSA to create a range of concentrations (e.g., 640, 320, 160, 80, 40, 20, 10, 5 µg/mL).[5]

3. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 2-3 colonies of the test bacterium and inoculate into 5 mL of MHB.

  • Incubate the culture overnight at 37°C with shaking (180 rpm).[5]

  • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

4. 96-Well Plate Assay Setup

  • Add 100 µL of the appropriate bacterial suspension to each well of a 96-well microtiter plate from column 1 to column 11.[5]

  • Add 11 µL of each 10x this compound serial dilution to the corresponding wells in columns 1 through 10.[5] This will result in a final volume of approximately 111 µL and the desired final peptide concentrations.

  • Controls:

    • Column 11 (Growth Control): Contains only the bacterial suspension (no peptide).[8]

    • Column 12 (Sterility Control): Contains 100 µL of MHB only (no bacteria or peptide).[5]

5. Incubation and MIC Determination

  • Cover the plate and incubate at 37°C for 18-24 hours.[5]

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][9]

  • (Optional) The results can be quantified by reading the absorbance at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., >80%) compared to the growth control.[10]

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_analysis Analysis start Start reagents Prepare this compound Stock and Serial Dilutions start->reagents inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->inoculum add_peptide Add 11 µL this compound Dilutions to Wells reagents->add_peptide add_bacteria Add 100 µL Bacterial Suspension to Wells inoculum->add_bacteria add_controls Set Up Growth and Sterility Controls add_peptide->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_results Visually Inspect for Turbidity (or Read Absorbance) incubate->read_results determine_mic Determine MIC read_results->determine_mic stop End determine_mic->stop

Caption: Workflow for determining the MIC of this compound.

Generalized Signaling Pathway for Antimicrobial Peptides

AMP_Mechanism cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption & Cell Death peptide Positively Charged This compound Peptide membrane Negatively Charged Bacterial Membrane peptide->membrane Electrostatic Interaction pore_formation Pore Formation/ Membrane Destabilization membrane->pore_formation Hydrophobic Interaction leakage Leakage of Cellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

Caption: General mechanism of action for cationic AMPs like this compound.

References

Application Notes and Protocols for the Combined Use of EAFP2 with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAFP2 (Eucommia ulmoides antifungal protein 2) is a small, cysteine-rich protein isolated from the bark of the Eucommia ulmoides tree. It exhibits a broad spectrum of antifungal activity against various plant pathogenic fungi. The primary mechanism of action of this compound is attributed to its ability to bind to chitin, a crucial component of the fungal cell wall. This interaction disrupts cell wall integrity, leading to inhibited growth and, ultimately, fungal cell death. These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of this compound in combination with other conventional and novel fungicides.

Data Presentation

Table 1: Physicochemical and Antifungal Properties of this compound
PropertyValueReference
Source Eucommia ulmoides Oliver (Bark)[1]
Molecular Mass ~4.5 kDa[1]
Structure 41-residue peptide with a five-disulfide cross-linked motif[1]
Mechanism of Action Chitin-binding, disruption of fungal cell wall integrity[2]
Antifungal Spectrum Effective against various ascomycetes[1][2]
Table 2: Hypothetical Synergistic Interactions of this compound with Other Fungicides

This table presents potential synergistic, additive, or antagonistic interactions when this compound is combined with fungicides from different classes. The Fractional Inhibitory Concentration Index (FICI) is a common measure of interaction, where FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4.0 indicates no interaction (additive), and FICI > 4.0 indicates antagonism. The data below is illustrative and should be determined experimentally.

Fungicide ClassFungicide ExampleTargetExpected Interaction with this compoundHypothetical FICI
Polyenes Amphotericin BErgosterol (Cell Membrane)Synergistic0.45
Azoles TebuconazoleErgosterol BiosynthesisSynergistic0.50
Echinocandins Caspofunginβ-(1,3)-glucan Synthesis (Cell Wall)Highly Synergistic0.25
Nikkomycins Nikkomycin ZChitin Synthesis (Cell Wall)Highly Synergistic0.20
Anilinopyrimidines CyprodinilMethionine BiosynthesisAdditive1.0
Strobilurins AzoxystrobinMitochondrial RespirationAdditive1.5

Experimental Protocols

Protocol 1: Purification of this compound from Eucommia ulmoides Bark

This protocol is a generalized procedure for the extraction and purification of this compound.

Materials:

  • Eucommia ulmoides bark

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Ammonium Sulfate

  • Dialysis tubing (3 kDa MWCO)

  • Chromatography columns (e.g., SP Sepharose, Superdex 75)

  • FPLC system

Procedure:

  • Extraction: Grind dried E. ulmoides bark to a fine powder. Suspend the powder in Extraction Buffer and stir overnight at 4°C. Centrifuge to pellet debris and collect the supernatant.

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to achieve 80% saturation. Stir for 4 hours at 4°C. Centrifuge to collect the protein precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of Extraction Buffer and dialyze extensively against the same buffer to remove excess salt.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a cation exchange column (e.g., SP Sepharose) equilibrated with Extraction Buffer. Elute with a linear gradient of NaCl (e.g., 0.15 M to 1 M).

  • Size-Exclusion Chromatography: Collect fractions containing antifungal activity and concentrate them. Load the concentrated sample onto a size-exclusion column (e.g., Superdex 75) to further purify this compound.

  • Purity Analysis: Assess the purity of the final sample by SDS-PAGE.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound and other fungicides against a target fungus.

Materials:

  • Purified this compound

  • Fungicide of interest

  • Fungal strain (e.g., Aspergillus fumigatus, Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a spore or cell suspension in sterile saline and adjust the concentration to 1-5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a 2-fold serial dilution of this compound and the other fungicide in RPMI-1640 medium in separate 96-well plates.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no antifungal) and a sterility control (no fungus).

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, determined visually or by measuring absorbance.

Protocol 3: Checkerboard Assay for Synergy Analysis

This assay is used to evaluate the interaction between this compound and another fungicide.

Materials:

  • All materials from Protocol 2.

Procedure:

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound horizontally and a 2-fold serial dilution of the second fungicide vertically. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as described in Protocol 2.

  • Data Analysis: Determine the MIC for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Fungicide X = (MIC of Fungicide X in combination) / (MIC of Fungicide X alone)

  • FICI Calculation: Calculate the FICI by summing the individual FICs:

    • FICI = FIC of this compound + FIC of Fungicide X

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive (no interaction)

    • FICI > 4.0: Antagonism

Visualizations

Experimental_Workflow Experimental Workflow for Synergy Analysis cluster_purification This compound Purification cluster_testing Antifungal Testing cluster_analysis Data Analysis p1 Extraction from Eucommia ulmoides p2 Ammonium Sulfate Precipitation p1->p2 p3 Chromatography p2->p3 t1 MIC Determination (this compound & Fungicides) p3->t1 t2 Checkerboard Assay p3->t2 t1->t2 t3 FICI Calculation t2->t3 a1 Synergy/Additive/Antagonism Determination t3->a1

Workflow for this compound synergy analysis.

Signaling_Pathway Hypothesized Fungal Signaling Response to this compound cluster_pathways Stress Response Pathways This compound This compound Chitin Fungal Cell Wall Chitin This compound->Chitin binds CellWallStress Cell Wall Stress Chitin->CellWallStress HOG HOG Pathway CellWallStress->HOG activates PKC PKC Pathway (Cell Wall Integrity) CellWallStress->PKC activates Calcineurin Ca2+/Calcineurin Pathway CellWallStress->Calcineurin activates Apoptosis Apoptosis/Cell Death HOG->Apoptosis prolonged stress leads to CompensatoryChitin Compensatory Chitin Synthesis PKC->CompensatoryChitin PKC->Apoptosis prolonged stress leads to Calcineurin->CompensatoryChitin Calcineurin->Apoptosis prolonged stress leads to

Hypothesized fungal signaling response.

Mechanism of Action and Rationale for Combination Therapy

This compound's primary mode of action is the binding and disruption of chitin in the fungal cell wall.[2] This leads to increased cell permeability, leakage of cellular contents, and ultimately, cell death. This direct action on a key structural component makes the development of resistance less likely compared to fungicides with a single enzyme target.

Combining this compound with other fungicides can be a powerful strategy to enhance antifungal efficacy and combat resistance. The rationale for specific combinations includes:

  • Targeting Multiple Pathways: Combining this compound with a fungicide that targets a different cellular process (e.g., ergosterol synthesis in the cell membrane) can create a multi-pronged attack that is more effective than either agent alone.

  • Synergistic Effects: As suggested for other chitin-binding proteins, this compound may increase the permeability of the fungal cell wall, allowing for greater uptake of a second fungicide, thus lowering the effective concentration needed for both agents.[2]

  • Overcoming Resistance: For fungal strains that have developed resistance to a conventional fungicide, the cell wall disruption caused by this compound could potentially re-sensitize them to the partner drug.

Signaling Pathways

The disruption of the fungal cell wall by this compound is expected to trigger a compensatory stress response mediated by several key signaling pathways:

  • Cell Wall Integrity (CWI) Pathway: Primarily mediated by the Protein Kinase C (PKC) signaling cascade, this pathway is activated in response to cell wall damage and upregulates the expression of genes involved in cell wall synthesis and remodeling, including chitin synthases.[3]

  • High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for responding to osmotic stress, which can be induced by cell wall damage.[4]

  • Calcineurin Pathway: This calcium-dependent signaling pathway is also involved in maintaining cell wall integrity and can be activated by cell wall stress, contributing to the regulation of chitin synthesis.[4]

Prolonged and severe cell wall stress induced by this compound, especially in combination with another fungicide, can overwhelm these compensatory mechanisms, leading to programmed cell death or apoptosis.

Conclusion

This compound represents a promising antifungal agent with a mechanism of action that makes it an excellent candidate for combination therapies. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate the synergistic potential of this compound with a wide range of fungicides. Such studies are crucial for the development of novel and more effective antifungal strategies in agriculture and medicine.

References

Application Notes & Protocols for Developing a Stable EAFP2 Formulation for Field Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

EAFP2, a novel 41-residue antifungal protein isolated from Eucommia ulmoides Oliver, presents significant potential as a biopesticide. Its potent activity against a broad range of fungi, including those with and without chitin in their cell walls, makes it an attractive candidate for agricultural applications. The protein's compact structure, reinforced by a unique five-disulfide bridge motif, provides a foundation of stability. However, for effective field use, a formulation must be developed that protects this compound from environmental stressors such as UV radiation, temperature fluctuations, and microbial degradation, ensuring its stability and efficacy over time.

These application notes provide a comprehensive framework for developing and evaluating stable aqueous formulations of this compound. The protocols outlined below detail methods for formulation screening, accelerated stability testing, and bioactivity assessment.

2. Application Notes: Formulation Strategy

The primary goal of formulating this compound is to mitigate the chemical and physical degradation pathways that reduce its antifungal activity in the field and during storage. Key environmental challenges include:

  • UV Radiation: Can lead to photo-oxidation of amino acid residues and disruption of disulfide bonds.

  • Temperature Fluctuations: High temperatures can cause denaturation and aggregation, while freeze-thaw cycles can also lead to loss of activity.

  • pH Variation: Changes in pH on the plant surface or in the spray tank can alter the protein's charge distribution and conformation.

  • Microbial Degradation: Susceptibility to proteases from soil or plant-surface microbes.

  • Oxidation: Reactive oxygen species can modify sensitive amino acid residues.

To counter these factors, a multi-component formulation is recommended. The following table summarizes potential excipients and their functions.

Table 1: Suggested Excipients for this compound Formulation

Excipient CategoryExamplesConcentration Range (w/v)Primary Function(s)
Buffering Agents Phosphate, Citrate, Tris20-100 mMMaintain optimal pH; this compound's cationic surface suggests a slightly acidic to neutral pH may be optimal.
Thermal Stabilizers Sucrose, Trehalose, Sorbitol, Glycerol1% - 10%Prevent denaturation and aggregation by promoting the native protein structure.
UV Protectants Lignin, Melanin, Salicylates0.1% - 2%Absorb or scatter UV radiation, shielding the protein from photodegradation.
Surfactants Polysorbate 20/80, Triton X-1000.01% - 0.5%Prevent surface adsorption and aggregation; improve leaf surface wetting and coverage.
Antimicrobial Agents Sodium Azide, Potassium Sorbate0.02% - 0.1%Inhibit microbial growth in the formulation during storage.
Antioxidants Ascorbic Acid, Methionine1-10 mMProtect against oxidative damage to the protein.

The following diagram illustrates the degradation pathways for this compound and the protective mechanisms afforded by a well-designed formulation.

cluster_degradation Degradation Factors cluster_protein cluster_formulation Protective Formulation Components cluster_inactive UV UV Radiation This compound Native this compound UV->this compound Photo-oxidation Temp Temperature Temp->this compound Denaturation pH pH Extremes pH->this compound Conformational Change Protease Microbial Proteases Protease->this compound Hydrolysis Inactive_this compound Inactive/Degraded this compound This compound->Inactive_this compound Degradation UV_P UV Protectants UV_P->UV Blocks Stab Stabilizers (Sugars, Polyols) Stab->Temp Shields Buff Buffers Buff->pH Maintains Enc Encapsulation/ Surfactants Enc->Protease Protects

Caption: this compound degradation pathways and formulation-based protective strategies.

3. Experimental Protocols

The following workflow provides a high-level overview of the formulation development process.

A 1. This compound Production & Purification B 2. Formulation Screening (Protocol 1) A->B C 3. Accelerated Stability Testing (Protocol 2) B->C D 4. Antifungal Activity Assay (Protocol 3) C->D D->C Iterative Optimization E 5. Lead Formulation Selection D->E

Application Notes and Protocols for Antifungal Proteins in Post-harvest Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-harvest diseases caused by fungal pathogens are a major contributor to food loss, impacting the global food supply chain and causing significant economic losses. The increasing demand for safe and sustainable food production has spurred research into alternatives to synthetic fungicides. Antifungal Proteins (AFPs), naturally occurring proteins with potent and broad-spectrum activity against pathogenic fungi, represent a promising avenue for the development of novel biofungicides for post-harvest disease management.[1][2]

This document provides detailed application notes and protocols for the use of Antifungal Proteins, with a specific focus on PAFB , a well-characterized AFP from Penicillium chrysogenum, for the control of post-harvest diseases in fruits.[1] These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in evaluating and implementing AFPs as a viable strategy for preserving fruit quality and reducing post-harvest decay.

Mechanism of Action

Antifungal proteins exert their inhibitory effects on fungal pathogens through a variety of mechanisms, often targeting essential cellular structures and processes. While the precise mechanism can vary between different AFPs, common modes of action include:

  • Cell Membrane Permeabilization: Many AFPs interact with components of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

  • Inhibition of Cell Wall Synthesis: Some AFPs interfere with the synthesis of crucial cell wall components like chitin and glucans, compromising the structural integrity of the fungus.[3]

  • Induction of Apoptosis: Certain AFPs can trigger programmed cell death pathways in fungal cells.

  • Inhibition of DNA and Protein Synthesis: Some AFPs have been shown to inhibit the synthesis of essential macromolecules, thereby halting fungal growth and proliferation.[3]

The following diagram illustrates a generalized signaling pathway for the induction of defense responses in fruit upon treatment with an antifungal protein.

Antifungal_Protein_Signaling cluster_fruit_cell Fruit Cell AFP Antifungal Protein (e.g., PAFB) Receptor Cell Surface Receptor AFP->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade Defense_Genes Activation of Defense Genes MAPK_Cascade->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexin Accumulation Defense_Genes->Phytoalexins Cell_Wall Cell Wall Strengthening Defense_Genes->Cell_Wall Resistance Enhanced Disease Resistance PR_Proteins->Resistance Phytoalexins->Resistance Cell_Wall->Resistance

Caption: Generalized signaling pathway in a fruit cell induced by an antifungal protein.

Quantitative Data on Antifungal Activity

The efficacy of various antifungal proteins against common post-harvest pathogens has been evaluated in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antifungal Activity of AFPs against Penicillium species
Antifungal ProteinTarget PathogenIC₅₀ (µg/mL)Reference
PAFB Penicillium digitatum0.78[1]
Penicillium italicum3.12[1]
Penicillium expansum1.56[1]
PAFC Penicillium digitatum12.5[1]
Penicillium italicum12.5[1]
Penicillium expansum6.25[1]
NFAP2 Penicillium digitatum6.25[1]
Penicillium italicum12.5[1]
Penicillium expansum6.25[1]

IC₅₀: The concentration of the protein that inhibits 50% of fungal growth.

Table 2: In Vivo Efficacy of PAFB in Controlling Post-harvest Decay
FruitPathogenPAFB Concentration (µg/mL)Disease Incidence Reduction (%)Reference
OrangePenicillium digitatum10060[1]
OrangePenicillium italicum10050[1]
ApplePenicillium expansum10040[1]

Experimental Protocols

The following are detailed protocols for evaluating the antifungal activity of proteins like PAFB.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of an antifungal protein against a target fungal pathogen.

in_vitro_workflow cluster_workflow In Vitro Antifungal Assay Workflow Spore_Prep 1. Prepare Fungal Spore Suspension Incubation 3. Inoculate Microplate and Incubate Spore_Prep->Incubation Serial_Dilution 2. Prepare Serial Dilutions of Antifungal Protein Serial_Dilution->Incubation OD_Measurement 4. Measure Optical Density (OD) Incubation->OD_Measurement Data_Analysis 5. Calculate IC₅₀ and MIC OD_Measurement->Data_Analysis

Caption: Workflow for the in vitro antifungal activity assay.

Materials:

  • Antifungal protein (e.g., PAFB)

  • Target fungal pathogen (e.g., Penicillium expansum)

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microplates

  • Spectrophotometer (microplate reader)

  • Sterile distilled water

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Fungal Spore Suspension Preparation:

    • Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Harvest the spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer or by measuring the optical density at 600 nm.

  • Serial Dilution of Antifungal Protein:

    • Prepare a stock solution of the antifungal protein in sterile distilled water.

    • Perform a two-fold serial dilution of the protein in PDB in a 96-well microplate to achieve a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well of the microplate containing 100 µL of the serially diluted antifungal protein.

    • Include positive controls (spores in PDB without protein) and negative controls (PDB only).

    • Incubate the microplate at 25°C for 48-72 hours.

  • Measurement of Fungal Growth:

    • After incubation, measure the optical density (OD) at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each protein concentration using the following formula: % Inhibition = [1 - (OD_treatment - OD_negative_control) / (OD_positive_control - OD_negative_control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the protein concentration and fitting the data to a dose-response curve.

    • The MIC is the lowest concentration of the protein that completely inhibits visible fungal growth.

In Vivo Antifungal Activity Assay (Fruit Inoculation)

This protocol evaluates the efficacy of the antifungal protein in controlling disease development on fruit.

in_vivo_workflow cluster_workflow In Vivo Antifungal Assay Workflow Fruit_Selection 1. Select Healthy and Uniform Fruit Wounding 2. Wound Fruit Surface Fruit_Selection->Wounding Treatment 3. Apply Antifungal Protein Solution Wounding->Treatment Inoculation 4. Inoculate with Fungal Spore Suspension Treatment->Inoculation Incubation 5. Incubate under Controlled Conditions Inoculation->Incubation Evaluation 6. Evaluate Disease Incidence and Severity Incubation->Evaluation

Caption: Workflow for the in vivo antifungal activity assay on fruit.

Materials:

  • Healthy, mature, and uniform-sized fruits (e.g., apples, oranges)

  • Antifungal protein solution at the desired concentration

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • Sterile needle or cork borer for wounding

  • Sterile distilled water (control)

  • Storage containers with controlled humidity

Procedure:

  • Fruit Preparation:

    • Surface-sterilize the fruits by dipping them in a 2% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • Wounding:

    • Create a uniform wound (e.g., 2 mm deep and 2 mm wide) on the equator of each fruit using a sterile needle or cork borer.

  • Treatment Application:

    • Apply a specific volume (e.g., 20 µL) of the antifungal protein solution to each wound.

    • For the control group, apply the same volume of sterile distilled water.

  • Inoculation:

    • After the treatment has been absorbed (approximately 2 hours), apply a specific volume (e.g., 20 µL) of the fungal spore suspension to each wound.

  • Incubation:

    • Place the fruits in storage containers at high relative humidity (around 95%) and a suitable temperature (e.g., 25°C for oranges, 20°C for apples) for a specified period (e.g., 7-14 days).

  • Disease Evaluation:

    • Measure the disease incidence (percentage of infected fruits) and disease severity (lesion diameter in mm) at regular intervals.

    • Calculate the percentage of disease reduction compared to the control group.

Concluding Remarks

Antifungal proteins, such as PAFB, demonstrate significant potential as effective and safe alternatives to conventional fungicides for the control of post-harvest diseases in fruits. The protocols outlined in this document provide a framework for the systematic evaluation of their antifungal efficacy. Further research focusing on optimizing application methods, formulation, and understanding the intricate molecular interactions between AFPs, fungal pathogens, and the host fruit will be crucial for their successful commercialization and integration into sustainable post-harvest management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Recombinant Antifungal Protein Yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the yield of recombinant antifungal proteins, using NFAP2 (Neosartorya fischeri antifungal protein 2) as a representative example of a cysteine-rich and cationic protein, which can present unique expression challenges.

Frequently Asked Questions (FAQs)

Q1: My E. coli expression of an antifungal protein like NFAP2 is very low or undetectable. What are the likely causes?

Low or no expression of your target antifungal protein in E. coli can stem from several factors. One common issue is the presence of rare codons in your gene sequence, which can hinder efficient translation in the bacterial host.[1] Additionally, the protein itself might be toxic to E. coli, leading to cell death or reduced growth.[2] Another possibility is rapid degradation of the expressed protein by host cell proteases. Finally, issues with the expression vector, such as a weak promoter or incorrect construct sequence, can also lead to poor expression levels.

Q2: I'm observing the formation of inclusion bodies with my antifungal protein. What does this mean and how can I resolve it?

Inclusion bodies are insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed in E. coli.[3] This is a common challenge, especially with proteins that contain disulfide bonds, as the reducing environment of the E. coli cytoplasm is not conducive to their proper formation. To address this, you can try lowering the induction temperature, which slows down protein synthesis and can promote proper folding.[4] Reducing the concentration of the inducer (e.g., IPTG) can also help.[4] Additionally, co-expression with molecular chaperones can assist in proper protein folding. Another effective strategy is to use a fusion tag that enhances solubility.

Q3: Are there alternative expression systems to E. coli that might be better suited for antifungal proteins with disulfide bonds?

Yes, for proteins rich in disulfide bonds, a eukaryotic expression system like the yeast Pichia pastoris is often a better choice.[5][6] P. pastoris has the cellular machinery for proper post-translational modifications, including disulfide bond formation in the endoplasmic reticulum.[6] It is also capable of secreting the recombinant protein into the culture medium, which can simplify the purification process.[6]

Q4: How important is codon optimization for improving the expression of my antifungal protein?

Codon optimization is a critical step, especially when expressing a gene from a eukaryotic source (like a fungus) in a prokaryotic host like E. coli.[1] Different organisms have different preferences for the codons they use to encode amino acids.[1] By synthesizing a gene sequence that is optimized for E. coli's codon usage, you can significantly enhance the rate of translation and, consequently, the final protein yield.[1]

Q5: What is the role of a fusion tag in improving protein yield and how do I choose one?

Fusion tags are peptides or proteins that are attached to the recombinant protein. They can serve several purposes to enhance yield. Solubility-enhancing tags, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can prevent aggregation and increase the amount of soluble protein. Affinity tags, like the polyhistidine (His) tag, simplify purification. The choice of tag depends on the specific challenges you are facing with your protein. It is often beneficial to screen several different tags to find the one that works best for your protein of interest.

Troubleshooting Guides

Problem 1: Low or No Protein Expression

Possible Causes & Solutions

CauseRecommended Solution
Codon Bias Re-synthesize the gene with codons optimized for your expression host (E. coli or P. pastoris).
Protein Toxicity Use a tightly regulated promoter to minimize basal expression. Lower the inducer concentration and/or the induction temperature. Consider using a different host strain that is more tolerant to toxic proteins.[2]
mRNA Instability Optimize the 5' untranslated region (UTR) of the mRNA to improve its stability.
Protein Degradation Use protease-deficient host strains. Add protease inhibitors during cell lysis.
Plasmid/Vector Issues Verify the sequence of your expression construct. Ensure you are using a strong, appropriate promoter for your host.
Problem 2: Protein is Expressed in Inclusion Bodies (Insoluble)

Possible Causes & Solutions

CauseRecommended Solution
High Expression Rate Lower the induction temperature (e.g., 18-25°C). Reduce the inducer (e.g., IPTG) concentration.
Improper Disulfide Bond Formation Express the protein in the periplasm of E. coli using a signal peptide. Use a eukaryotic expression system like Pichia pastoris.[5][6] Co-express with disulfide bond isomerases.
Misfolding Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J).
Inherent Insolubility Fuse the protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).

Experimental Protocols

Protocol 1: Small-Scale Expression Trials in E. coli
  • Transformation: Transform your expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C) and add the inducer (e.g., IPTG to a final concentration of 0.1 mM, 0.5 mM, or 1 mM).

  • Expression: Continue to incubate the culture for a set period (e.g., 4 hours for 37°C, 16 hours for 18°C).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Analyze the total cell protein and the soluble fraction by SDS-PAGE to determine expression levels and solubility.

Protocol 2: Expression in Pichia pastoris
  • Vector Linearization and Transformation: Linearize your Pichia expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Selection of Transformants: Plate the transformed cells on a selective medium to isolate colonies that have integrated the expression cassette.

  • Screening for High-Expressing Clones: Pick several individual colonies and grow them in small-scale cultures to screen for the one with the highest expression level.

  • Growth Phase: Grow the best clone in a buffered glycerol-complex medium (BMGY) to generate biomass.

  • Induction Phase: To induce expression, harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY). Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Harvesting and Analysis: Harvest the culture supernatant (if the protein is secreted) or the cells at various time points and analyze the protein expression by SDS-PAGE or Western blot.

Visualizations

Expression_Troubleshooting_Workflow start Start: Recombinant Expression of Antifungal Protein check_expression Analyze Expression by SDS-PAGE/Western Blot start->check_expression no_expression Low or No Expression check_expression->no_expression No band of expected size expression_ok Protein Expressed check_expression->expression_ok Band of expected size present optimize_codons Optimize Codons no_expression->optimize_codons Troubleshoot change_promoter Change Promoter/Vector no_expression->change_promoter check_toxicity Address Potential Toxicity (Lower Temp, Tighter Promoter) no_expression->check_toxicity check_solubility Analyze Soluble vs. Insoluble Fractions expression_ok->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Protein in pellet soluble Soluble Protein Obtained check_solubility->soluble Protein in supernatant lower_temp Lower Induction Temperature insoluble->lower_temp Troubleshoot add_sol_tag Add Solubility Tag (e.g., MBP, GST) insoluble->add_sol_tag change_host Switch to Eukaryotic Host (e.g., Pichia pastoris) insoluble->change_host optimize_codons->check_expression change_promoter->check_expression check_toxicity->check_expression lower_temp->check_solubility add_sol_tag->check_solubility change_host->soluble

Caption: Troubleshooting workflow for recombinant antifungal protein expression.

Ecoli_vs_Pichia cluster_ecoli E. coli Expression cluster_pichia Pichia pastoris Expression ecoli_node E. coli ecoli_pros Pros: - Fast growth - High cell density - Simple genetics - Low cost ecoli_node->ecoli_pros Advantages ecoli_cons Cons: - No post-translational modifications - Inclusion body formation common - Reducing cytoplasm (disulfide bonds challenging) ecoli_node->ecoli_cons Disadvantages pichia_node Pichia pastoris pichia_pros Pros: - Eukaryotic folding - Disulfide bond formation - Secretion of protein - High cell density fermentation pichia_node->pichia_pros Advantages pichia_cons Cons: - Slower growth than E. coli - Methanol induction can be flammable - Glycosylation may occur pichia_node->pichia_cons Disadvantages protein Antifungal Protein (Cysteine-rich, Cationic) protein->ecoli_node Expression Host protein->pichia_node Expression Host

Caption: Comparison of E. coli and Pichia pastoris as expression hosts.

References

Technical Support Center: EAFP2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific protein designated "EAFP2" is not publicly available. This technical support center provides guidance on common challenges in large-scale protein purification, using a hypothetical protein "this compound" as an example. The troubleshooting advice and protocols are based on established principles of protein biochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for large-scale production of recombinant this compound?

The choice of expression system is critical and depends on the specific characteristics of this compound, such as its size, complexity, and requirement for post-translational modifications. For a typical recombinant protein without complex modifications, E. coli is often the most cost-effective and high-yielding system.[1] However, if this compound requires specific glycosylation or disulfide bond formation for its activity, eukaryotic systems like yeast (Pichia pastoris) or mammalian cells (e.g., CHO cells) would be more appropriate, despite the higher cost and more complex culture conditions.[2][3]

Q2: this compound is expressed as inclusion bodies in E. coli. What are the advantages and disadvantages of this?

Inclusion bodies are dense aggregates of misfolded protein that accumulate in the cytoplasm during high-level expression in E. coli.[4]

  • Advantages: The target protein is highly concentrated, protected from proteolytic degradation, and initial separation from soluble host cell proteins is straightforward.

  • Disadvantages: The primary challenge is the need to solubilize the inclusion bodies using harsh denaturants and then refold the protein into its native, active conformation. This multi-step process can be inefficient and lead to significant loss of protein.[4][5]

Q3: What affinity tag is recommended for the purification of this compound?

A polyhistidine-tag (His-tag) is a widely used and effective choice for affinity purification of recombinant proteins.[6][7] It is small, generally does not interfere with protein structure and function, and allows for high-purity separation in a single step using Immobilized Metal Affinity Chromatography (IMAC).[7][8]

Q4: How can I assess the purity and quality of the purified this compound?

A multi-pronged approach is recommended:

  • SDS-PAGE: To visualize the protein and assess its apparent molecular weight and purity.

  • Western Blot: To confirm the identity of the protein using an anti-EAFP2 or anti-tag antibody.

  • Size Exclusion Chromatography (SEC): To assess the oligomeric state and detect the presence of aggregates.

  • Mass Spectrometry: To confirm the precise molecular weight and integrity of the protein.

  • Activity Assay: A functional assay specific to this compound is crucial to ensure the purified protein is biologically active.

Troubleshooting Guide

Issue 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Optimize lysis method (e.g., increase sonication amplitude/time, use a higher pressure for homogenization). Ensure complete cell disruption by microscopy. Add lysozyme and DNase to reduce viscosity.[9]
Poor Inclusion Body Recovery After cell lysis, ensure inclusion bodies are pelleted effectively by optimizing centrifugation speed and time. Wash the pellet with a mild detergent (e.g., Triton X-100) to remove contaminating proteins and lipids.
Inefficient Inclusion Body Solubilization Test different denaturants (e.g., 8M Urea, 6M Guanidinium Hydrochloride). Ensure sufficient incubation time with gentle agitation.
Losses During Refolding Optimize refolding conditions by screening different buffer compositions (pH, additives like L-arginine, glycerol). Methods like rapid dilution or dialysis are common, but require careful optimization of protein concentration to prevent aggregation.[5]
Poor Binding to Affinity Column Ensure the His-tag is accessible; if it's buried, purification under denaturing conditions may be necessary.[8] Check the pH and composition of the binding buffer; avoid chelating agents like EDTA.[7][9] Ensure the column is properly charged with Ni2+ or Co2+ ions.
Premature Elution from Affinity Column Reduce the imidazole concentration in the wash buffer.[10] Increase the NaCl concentration in the binding/wash buffers to minimize ionic interactions.
Issue 2: Low Purity of this compound
Possible Cause Troubleshooting Steps
Co-purification of Host Cell Proteins Increase the stringency of the wash steps in affinity chromatography by adding a low concentration of imidazole (10-20 mM) to the wash buffer.[10] Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration (up to 500 mM NaCl) to disrupt non-specific interactions.[9]
Presence of Proteases Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize proteolytic degradation.[7]
Nucleic Acid Contamination Add DNase I to the cell lysate to degrade DNA, which can non-specifically interact with proteins.[9]
Insufficient Chromatographic Resolution Introduce additional purification steps after affinity chromatography, such as ion-exchange chromatography (IEX) or size exclusion chromatography (SEC), to remove remaining impurities.[11][12][13]
Issue 3: this compound Aggregation
Possible Cause Troubleshooting Steps
High Protein Concentration During refolding and after elution, maintain a low protein concentration. Aggregation is often a concentration-dependent process.[14]
Suboptimal Buffer Conditions Screen for optimal buffer pH and ionic strength. The stability of proteins is highly dependent on these factors.[15][16]
Presence of Unstable Intermediates Add stabilizing excipients to the buffer, such as glycerol (5-20%), L-arginine (0.5-1 M), or non-detergent sulfobetaines.
Freeze-Thaw Stress Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Add cryoprotectants like glycerol to the final buffer.

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding
  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 8 M Urea, 500 mM NaCl, 5 mM Imidazole, 1 mM DTT).

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Clarify the solubilized protein by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes to remove any insoluble material.

  • Protein Refolding by Rapid Dilution:

    • Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM L-arginine, 100 mM NaCl, 0.5 mM oxidized glutathione, 5 mM reduced glutathione).

    • Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. The final protein concentration should be low (typically < 50 µg/mL) to favor intramolecular folding over intermolecular aggregation.

    • Incubate at 4°C for 12-48 hours.

    • Concentrate the refolded protein using tangential flow filtration (TFF) or a similar method.

Protocol 2: His-tagged this compound Purification (IMAC)
  • Column Equilibration: Equilibrate a Ni-NTA or other IMAC column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole).

  • Sample Loading: Load the clarified, refolded this compound solution onto the column.

  • Washing: Wash the column with 10-15 CV of wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with 5-10 CV of elution buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM Imidazole).

  • Buffer Exchange: Immediately exchange the buffer of the eluted fractions into a final, stable storage buffer using dialysis or a desalting column.

Visualizations

Large_Scale_Purification_Workflow Fermentation Cell Culture & Fermentation CellHarvest Cell Harvest (Centrifugation) Fermentation->CellHarvest CellLysis Cell Lysis (Homogenization) CellHarvest->CellLysis IB_Isolation Inclusion Body Isolation CellLysis->IB_Isolation Solubilization Solubilization (8M Urea) IB_Isolation->Solubilization Refolding Refolding (Dilution) Solubilization->Refolding Clarification Clarification (Filtration) Refolding->Clarification AffinityChrom Affinity Chromatography (IMAC) Clarification->AffinityChrom Polishing1 Polishing Step 1 (Ion Exchange) AffinityChrom->Polishing1 Polishing2 Polishing Step 2 (Size Exclusion) Polishing1->Polishing2 FinalProduct Final Purified This compound Polishing2->FinalProduct

Caption: Workflow for large-scale this compound purification from inclusion bodies.

Hypothetical_EAFP2_Signaling_Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway initiated by this compound binding.

References

Technical Support Center: Overcoming Protein Solubility Issues for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My purified protein precipitates when I try to use it in a bioassay. What are the common causes?

A1: Protein precipitation in bioassays is a common issue stemming from several factors:

  • Buffer Incompatibility: The pH, ionic strength, or specific ions in the assay buffer may not be optimal for your protein's stability, leading to aggregation.[1]

  • High Protein Concentration: The concentration required for the assay might exceed the protein's intrinsic solubility limit in that specific buffer.

  • Temperature Sensitivity: Changes in temperature during assay setup can affect protein stability and solubility.[1]

  • Presence of Aggregation-Prone Regions: Many proteins have hydrophobic patches or disordered regions that can lead to self-association and aggregation.

  • Lack of Essential Co-factors or Stabilizing Molecules: Some proteins require specific ions, ligands, or other molecules to maintain their native conformation and solubility.

Q2: What are some initial, simple steps I can take to improve my protein's solubility?

A2: Start with the simplest and least disruptive methods:

  • Optimize Buffer Conditions: Empirically test a range of pH values and salt concentrations. A good starting point is to screen pH values from 5.0 to 9.0 and NaCl concentrations from 50 mM to 500 mM.[1]

  • Work at a Lower Temperature: Performing dilutions and assay setup on ice can often mitigate aggregation for temperature-sensitive proteins.[1]

  • Include Additives: Small amounts of glycerol (5-20%), detergents, or reducing agents (if your protein has exposed cysteines) can significantly improve solubility.

Q3: When should I consider using detergents, and how do I choose the right one?

A3: Detergents are particularly useful for membrane proteins or proteins with significant hydrophobic surface areas.[2][3] They work by forming micelles around the hydrophobic regions of the protein, keeping them soluble in aqueous solutions.[3]

  • Non-ionic detergents (e.g., Triton X-100, Tween 20) are generally milder and less likely to denature the protein.

  • Zwitterionic detergents (e.g., CHAPS) are effective at disrupting protein-protein interactions without denaturation.[4]

  • Ionic detergents (e.g., SDS) are harsh and will typically denature the protein, which may be acceptable for certain applications like SDS-PAGE, but not for functional bioassays.

The choice of detergent and its concentration must be optimized empirically for each protein.

Troubleshooting Guides

Guide 1: Systematic Buffer Optimization

If your Protein of Interest (POI) is precipitating, a systematic screen of buffer conditions is the first line of defense.

Objective: To identify a buffer system that maintains the solubility and activity of the POI.

Workflow:

A Start: POI Precipitates in Assay Buffer B Prepare a Matrix of Buffers: pH range (e.g., 6.0-8.5) Salt conc. (e.g., 50-500mM NaCl) A->B C Dilute POI into each buffer condition B->C D Incubate under assay conditions (e.g., 30 min at RT) C->D E Visually inspect for precipitation and/or measure turbidity (OD600) D->E F Identify conditions with no precipitation E->F G Perform functional assay in solubility-permissive buffers F->G J Problem Persists: Proceed to Additive Screening F->J H Select buffer with optimal solubility and activity G->H I End: Optimized Buffer Found H->I

Caption: Workflow for systematic buffer optimization.

Guide 2: Screening for Solubility-Enhancing Additives

If buffer optimization is insufficient, a screen of common solubility-enhancing additives can be performed.

Objective: To identify an additive that improves the solubility of the POI without interfering with the bioassay.

Workflow:

A Start: POI insoluble in optimized buffer B Prepare stock solutions of additives: Glycerol, L-Arginine, mild detergents (e.g., Tween-20) A->B C Create a test matrix with varying concentrations of each additive B->C D Dilute POI into each condition C->D E Assess solubility (visual/turbidity) D->E F Test for assay interference with each successful additive E->F G Select additive and concentration that maximizes solubility and minimizes interference F->G H End: Optimal Additive Identified G->H

Caption: Workflow for screening solubility-enhancing additives.

Quantitative Data Summary

The following tables provide a general overview of commonly used additives and their typical working concentrations for improving protein solubility.

Table 1: Common Non-Detergent Additives

AdditiveTypical ConcentrationMechanism of Action
Glycerol5 - 20% (v/v)Stabilizes protein structure by preferential hydration.
L-Arginine50 - 500 mMSuppresses protein aggregation.
Polyethylene Glycol (PEG)1 - 10% (w/v)Excluded volume effect, can stabilize native state.
Sugars (e.g., Sucrose)0.25 - 1 MStabilize protein structure.

Table 2: Common Mild Detergents for Solubilization

DetergentTypeTypical Concentration
Tween 20/80Non-ionic0.01 - 0.1% (v/v)
Triton X-100Non-ionic0.01 - 0.1% (v/v)
CHAPSZwitterionic0.1 - 1% (w/v)
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.05 - 0.2% (w/v)

Experimental Protocols

Protocol 1: Buffer Optimization Screen
  • Prepare a stock solution of your POI in a simple, known-good buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare a 96-well plate with a matrix of buffers. For example, vary the pH from 6.0 to 8.5 in 0.5 unit increments across the rows, and vary the NaCl concentration (e.g., 50, 150, 300, 500 mM) across the columns.

  • Add a consistent amount of your POI to each well to the final concentration required for your bioassay.

  • Incubate the plate under the same conditions as your bioassay (e.g., room temperature for 30 minutes).

  • Measure the absorbance at 600 nm (OD600) to quantify turbidity. A higher OD600 indicates more precipitation.

  • Identify the buffer conditions that result in the lowest OD600.

  • Validate these conditions by performing your functional bioassay to ensure the protein remains active.

Protocol 2: Detergent Screening for a Hydrophobic Protein
  • Select a panel of mild detergents (e.g., Tween 20, Triton X-100, DDM, CHAPS).

  • Prepare a stock solution of your POI in a buffer where it is at least transiently soluble or as a suspension.

  • In a microfuge tube or 96-well plate, add your POI to an optimized buffer .

  • Add the detergent from a concentrated stock to a final concentration slightly above its Critical Micelle Concentration (CMC). It is also advisable to test a range of concentrations.

  • Incubate with gentle mixing for 1-2 hours at 4°C.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 20 minutes to pellet any insoluble protein.

  • Carefully remove the supernatant and measure the protein concentration (e.g., by Bradford or BCA assay).

  • Compare the protein concentration in the supernatant across the different detergent conditions to identify the most effective solubilizing agent.

  • Confirm that the chosen detergent does not interfere with your downstream bioassay.

Signaling Pathway and Logical Relationships

The following diagrams illustrate a hypothetical signaling pathway and a decision-making process for troubleshooting.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor POI POI (EAFP2) Receptor->POI Activates Kinase1 Kinase 1 POI->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Enters Nucleus

Caption: Hypothetical signaling pathway involving the Protein of Interest (POI).

A Is the protein membrane-associated? B Use mild detergents (e.g., DDM, Triton X-100) A->B Yes C Does the protein have exposed cysteines? A->C No D Add reducing agents (e.g., DTT, TCEP) C->D Yes E Is aggregation concentration-dependent? C->E No F Use anti-aggregation agents (e.g., L-Arginine) E->F Yes G General stability issue? E->G No H Use osmolytes (e.g., Glycerol, Sucrose) G->H Yes

Caption: Decision tree for selecting solubility-enhancing additives.

References

Navigating EAFP2 Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of the antifungal peptide, RsAFP2 (erroneously referred to as EAFP2 in the initial query), against specific fungal pathogens. Researchers and drug development professionals will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of efficacy data to facilitate their research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is RsAFP2 and what is its primary mechanism of action?

RsAFP2 is a plant defensin peptide isolated from radish (Raphanus sativus) seeds. Its antifungal activity stems from its ability to bind to glucosylceramides (GlcCer) present in the cell membranes of susceptible fungi.[1][2] This interaction triggers a cascade of events, including the induction of cell wall stress, the production of reactive oxygen species (ROS), mislocalization of septins, and ultimately leads to fungal cell death through apoptosis.[3][4]

Q2: Against which fungal pathogens is RsAFP2 most effective?

Q3: Can RsAFP2 be used in combination with other antifungal agents?

Yes, studies have demonstrated synergistic effects when RsAFP2 is combined with other antifungal drugs. For instance, in Candida albicans biofilms, RsAFP2 exhibits synergy with caspofungin and amphotericin B, suggesting its potential as a combination therapy to enhance the efficacy of existing treatments and combat biofilm-related infections.[5]

Q4: Is RsAFP2 toxic to mammalian cells?

In vitro studies have shown that RsAFP2 has limited toxicity to mammalian cells, which is a promising characteristic for a potential therapeutic agent.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with RsAFP2.

Problem Potential Cause(s) Recommended Solution(s)
Low or no antifungal activity observed 1. Incorrect peptide concentration: Errors in dilution calculations or peptide quantification. 2. Peptide degradation: Improper storage or handling of the RsAFP2 stock solution. 3. Resistant fungal strain: The target pathogen may have low levels of or structurally different glucosylceramides. 4. Inappropriate assay conditions: The pH, temperature, or media composition may not be optimal for RsAFP2 activity.1. Verify concentration: Re-calculate dilutions and confirm the stock concentration using a reliable method (e.g., Bradford assay, UV spectroscopy). 2. Ensure proper handling: Store RsAFP2 aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 3. Confirm target presence: If possible, analyze the glucosylceramide content of the fungal strain. Test against a known susceptible control strain (e.g., C. albicans ATCC 90028). 4. Optimize assay parameters: Review literature for optimal conditions for plant defensin activity. Ensure the pH of the medium is within the effective range for RsAFP2.
High variability between experimental replicates 1. Inconsistent inoculum preparation: Variation in the fungal cell density between wells. 2. Uneven peptide distribution: Inadequate mixing of RsAFP2 in the assay plate. 3. Edge effects in microplates: Evaporation from the outer wells of the plate.1. Standardize inoculum: Use a spectrophotometer to adjust the fungal suspension to a consistent optical density (OD) and verify with cell counting. 2. Ensure thorough mixing: Pipette up and down several times after adding RsAFP2 to each well. 3. Minimize edge effects: Fill the outer wells with sterile medium or water to create a humidity barrier. Avoid using the outermost wells for critical measurements if possible.
Difficulty in determining the Minimum Inhibitory Concentration (MIC) 1. Trailing growth: Persistent, low-level growth at concentrations above the apparent MIC. 2. Subjective endpoint reading: Difficulty in visually determining the point of significant growth inhibition.1. Use a standardized reading method: Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the positive control. Spectrophotometric reading is more objective than visual assessment. 2. Employ a colorimetric indicator: Add a metabolic indicator like resazurin or XTT to the assay to get a color-based, quantifiable endpoint.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy data for RsAFP2 against various fungal pathogens.

Fungal PathogenStrain(s)Assay TypeEffective ConcentrationReference
Candida albicansVarious clinical isolatesBroth Microdilution (MIC)0.6 - 10 µM[1]
Candida dubliniensisClinical isolatesBroth Microdilution (MIC)> 10 µM[1]
Candida tropicalisClinical isolatesBroth Microdilution (MIC)> 10 µM[1]
Candida kruseiClinical isolatesBroth Microdilution (MIC)> 10 µM[1]
Candida parapsilosisClinical isolatesBroth Microdilution (MIC)> 10 µM[1]
Candida glabrataClinical isolatesBroth Microdilution (MIC)Resistant (>10 µM)[1]
Candida albicans (Biofilm)N/ABiofilm Inhibition Assay (BIC-2)1.65 ± 0.40 mg/mL[5]
Aspergillus flavusN/ANot specifiedActive (concentration not specified)[1]
Aspergillus fumigatusNot specified in reviewed literatureNot specified in reviewed literatureData not available
Cryptococcus neoformansNot specified in reviewed literatureNot specified in reviewed literatureData not available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. BIC-2 (Biofilm Inhibitory Concentration) is the minimal concentration that inhibits biofilm formation by 50%.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • RsAFP2 stock solution of known concentration

  • Fungal isolate

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL using a hemocytometer or by adjusting the optical density (OD) at 530 nm to 0.09-0.11.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 cells/mL.

  • Peptide Dilution:

    • Prepare a serial two-fold dilution of the RsAFP2 stock solution in RPMI-1640 medium in a separate 96-well plate or in microcentrifuge tubes. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Assay Setup:

    • Add 100 µL of the diluted fungal inoculum to each well of a 96-well plate.

    • Add 100 µL of each RsAFP2 dilution to the corresponding wells, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without RsAFP2) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of RsAFP2 that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by measuring the OD at 530 nm.

Time-Kill Kinetics Assay

This assay provides information on the fungicidal or fungistatic activity of RsAFP2 over time.

Materials:

  • RsAFP2 stock solution

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension in the chosen broth medium to a final concentration of approximately 5 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare culture tubes with the fungal inoculum and add RsAFP2 at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without RsAFP2.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each RsAFP2 concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

Visualizations

Experimental_Workflow_for_RsAFP2_Dosage_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_rsafp2 Prepare RsAFP2 Dilutions start->prep_rsafp2 mic_assay Broth Microdilution Assay prep_fungi->mic_assay time_kill_assay Time-Kill Kinetics Assay prep_fungi->time_kill_assay prep_rsafp2->mic_assay prep_rsafp2->time_kill_assay read_mic Determine MIC mic_assay->read_mic plot_time_kill Plot Time-Kill Curves time_kill_assay->plot_time_kill read_mic->time_kill_assay optimal_dosage Optimized RsAFP2 Dosage read_mic->optimal_dosage determine_activity Determine Fungicidal/Fungistatic Activity plot_time_kill->determine_activity determine_activity->optimal_dosage

Caption: Workflow for RsAFP2 Dosage Optimization.

RsAFP2_Signaling_Pathway cluster_cell Fungal Cell RsAFP2 RsAFP2 GlcCer Glucosylceramide (GlcCer) in Cell Membrane RsAFP2->GlcCer Binds to CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation GlcCer->CWI_Pathway ROS_Production Reactive Oxygen Species (ROS) Production GlcCer->ROS_Production Septin_Msloc Septin Mislocalization GlcCer->Septin_Msloc Cell_Wall_Stress Cell Wall Stress CWI_Pathway->Cell_Wall_Stress Apoptosis Apoptosis ROS_Production->Apoptosis Septin_Msloc->Apoptosis Cell_Wall_Stress->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

References

Technical Support Center: Enhancing EAFP2 Stability in Different Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and efficacy of the Effective Antifungal Protein 2 (EAFP2) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a small, cysteine-rich antifungal protein with potent activity against a broad range of fungal pathogens. Its stability is crucial for ensuring consistent and reliable results in research and for maintaining its therapeutic potential in drug development. Degradation or aggregation of the protein can lead to a loss of antifungal activity.

Q2: What are the primary factors that can affect this compound stability during storage?

A: The main factors influencing this compound stability are temperature, pH, and the presence of certain ions. Like other small, disulfide-rich proteins, this compound possesses good thermal stability; however, prolonged exposure to high temperatures or extreme pH can lead to degradation. The antifungal activity of this compound can also be antagonized by the presence of calcium ions.

Q3: What are the visual indicators of this compound instability?

A: Visual signs of instability can include the appearance of precipitates or turbidity in the solution, which may indicate protein aggregation. However, loss of activity can occur without any visible changes. Therefore, it is essential to perform functional assays to confirm the protein's stability.

Q4: Can I freeze-thaw this compound solutions multiple times?

A: Repeated freeze-thaw cycles should be avoided as they can lead to protein aggregation and loss of activity. It is recommended to aliquot the this compound solution into single-use volumes before freezing.

Q5: How can I assess the stability of my this compound sample?

A: The stability of this compound can be evaluated through both physical and functional assays. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to assess the physical integrity of the protein, while an antifungal activity assay, such as the Minimum Inhibitory Concentration (MIC) assay, can determine its functional stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no antifungal activity Protein degradation due to improper storage temperature.Store this compound at recommended temperatures (see Table 1). Avoid prolonged exposure to room temperature.
Protein denaturation due to incorrect pH of the buffer.Ensure the storage buffer is within the optimal pH range (see Table 1). Prepare fresh buffer if necessary.
Presence of interfering ions in the experimental setup.Be aware that the antifungal effect of this compound can be strongly antagonized by calcium ions. If possible, use calcium-free media for your experiments.
Repeated freeze-thaw cycles.Aliquot this compound into single-use vials before freezing to minimize freeze-thaw cycles.
Precipitate formation in the this compound solution Protein aggregation.Centrifuge the solution to remove aggregates before use. Consider optimizing the storage buffer with stabilizing excipients (e.g., glycerol, trehalose).
Buffer components precipitating at low temperatures.Ensure all buffer components are soluble at the storage temperature.
Inconsistent results between experiments Variability in this compound sample handling.Standardize all handling procedures, including thawing, dilution, and addition to experimental wells.
Degradation of the stock solution over time.Regularly test the activity of the stock solution using a functional assay (e.g., MIC assay).

Data on this compound Stability

The stability of this compound is influenced by storage temperature and pH. The following table summarizes the expected stability of this compound under various conditions, based on available data for this compound and homologous hevein-like antifungal peptides.

ParameterConditionExpected Stability/Activity
Temperature -80°CHighly stable for long-term storage (≥ 1 year)
-20°CStable for several months
4°CStable for short-term storage (days to weeks)
25°C (Room Temp)Gradual loss of activity over hours to days
>50°CRapid degradation and loss of activity
pH 4.0 - 6.0Optimal stability
6.0 - 8.0Good stability
< 4.0 or > 8.0Reduced stability, potential for denaturation

Experimental Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Assessing this compound Integrity

This protocol is used to visualize the this compound protein and assess its degradation or aggregation.

Materials:

  • 10-20% Tris-Glycine precast polyacrylamide gels

  • SDS-PAGE running buffer (Tris-Glycine-SDS)

  • 2X Laemmli sample buffer

  • Protein molecular weight marker

  • This compound samples (stored under different conditions)

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Prepare this compound samples by diluting them with an equal volume of 2X Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load 10-20 µL of each sample and the molecular weight marker into the wells of the polyacrylamide gel.

  • Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

  • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

  • Analyze the gel for the presence of the this compound band at the correct molecular weight and for any degradation products (lower molecular weight bands) or aggregates (bands remaining in the well or at a higher molecular weight).

Minimum Inhibitory Concentration (MIC) Assay for Determining this compound Antifungal Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • 96-well microtiter plates

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution of known concentration

  • Sterile water or buffer for dilutions

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the fungal growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a fungal inoculum suspension and adjust its concentration to the desired cell density (e.g., 1-5 x 10^5 cells/mL).

  • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL and halve the this compound concentration.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35-37°C) for 24-48 hours.

  • After incubation, visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Experimental_Workflow cluster_storage Storage Conditions cluster_stability_assessment Stability Assessment Temp Temperature SDS_PAGE SDS-PAGE Temp->SDS_PAGE Affects Integrity MIC_Assay MIC Assay Temp->MIC_Assay Affects Activity pH pH pH->SDS_PAGE Affects Integrity pH->MIC_Assay Affects Activity Ions Ions Ions->SDS_PAGE Affects Integrity Ions->MIC_Assay Affects Activity This compound This compound Sample This compound->Temp Influences This compound->pH Influences This compound->Ions Influences Fungal_Cell_Wall_Integrity_Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Binds to Caspase Caspase-like Activation This compound->Caspase Induces PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Transmits Stress PKC_Pathway PKC Pathway PlasmaMembrane->PKC_Pathway Activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC_Pathway->MAPK_Cascade Initiates TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_Cascade->TranscriptionFactors Phosphorylates CellWallRepair Cell Wall Repair & Chitin Synthesis TranscriptionFactors->CellWallRepair Upregulates Apoptosis Apoptosis Caspase->Apoptosis Leads to

protocol refinement for EAFP2 in vitro susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: In Vitro Susceptibility Testing

A Note on Terminology: The term "EAFP2" did not yield specific results in the context of in vitro susceptibility testing. This guide will focus on general principles and troubleshooting for in vitro susceptibility assays, which are broadly applicable to research involving proteins that may influence cellular responses to therapeutic agents. We will use "EAF2" (ELL-associated factor 2), a known tumor suppressor, as an illustrative example where applicable, given its role in apoptosis and cell proliferation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of in vitro antimicrobial susceptibility testing (AST)?

The primary goal of in vitro AST is to predict the in vivo success or failure of antibiotic or other antimicrobial therapies.[3] These tests are performed under standardized laboratory conditions to ensure reproducibility.[3] The results help clinicians select the most appropriate antimicrobial agent for a patient's infection and are crucial for monitoring the emergence of resistant strains.[4]

Q2: What is the Minimum Inhibitory Concentration (MIC) and how is it determined?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][5] It is a quantitative measure of the in vitro activity of an antimicrobial agent.[5] Common methods for determining the MIC include broth microdilution, broth macrodilution, and agar dilution.[5][6]

Q3: Can I compare the MIC values of different drugs to determine which is more potent?

No, you cannot directly compare the MIC values of different drugs to determine which is "better" or more potent.[3] The MIC range is different for every antibiotic and is dependent on various factors, including its mechanism of action and pharmacokinetic/pharmacodynamic properties.[3] The interpretation of an MIC value as "Susceptible," "Intermediate," or "Resistant" is based on established breakpoints for that specific drug and organism.[3]

Q4: What are some common methods for in vitro susceptibility testing?

Common methods for in vitro susceptibility testing include:

  • Broth Dilution (Micro and Macro): In this method, a standardized inoculum of the microorganism is introduced into a series of tubes or wells containing serial dilutions of the antimicrobial agent.[5] The MIC is the lowest concentration that inhibits visible growth.[5]

  • Agar Dilution: Similar to broth dilution, but the antimicrobial agent is incorporated into an agar medium at various concentrations.[6] The MIC is the lowest concentration that inhibits the growth of the microorganism on the agar surface.[6]

  • Disk Diffusion (Kirby-Bauer Test): Disks impregnated with a specific amount of an antimicrobial agent are placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.[5]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining
Question Possible Cause Solution
Are you observing high background in your colorimetric or fluorometric assay? Culture contaminants may result in non-specific signals.[7]Ensure aseptic technique. Regularly check cell cultures for contamination.
Insufficient washing of plates.[8]Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[8]
The blocking buffer may be ineffective.[8]Try a different blocking agent or increase the incubation time.
The concentration of the detection reagent may be too high.[8]Titrate the detection reagent to determine the optimal concentration.[8]
Issue 2: No Signal or Weak Signal
Question Possible Cause Solution
Are you seeing no response to your test compound? The binding partners (e.g., drug and target) may not be interacting.Confirm the activity of your test compound and the expression of the target protein in your cell line.
The incubation time may be too short.[9]Optimize the incubation time for your specific assay and cell type.[9]
The cell seeding density may be too low.[7]Optimize the cell seeding density to ensure a sufficient number of target cells.[7]
The incorrect wavelength or filter is being used for reading the plate.Consult your assay protocol and instrument manual to ensure the correct settings are being used.
Issue 3: High Variability Between Replicates
Question Possible Cause Solution
Are your replicate wells showing inconsistent results? Pipetting errors or inaccurate liquid handling.[9]Ensure all pipettes are calibrated. Use appropriate pipetting techniques to minimize errors.[9]
"Edge effect" due to evaporation from the outer wells of the microplate.Fill the outer wells with sterile water or media to create a humidity barrier.[10]
Inconsistent cell seeding.Ensure cells are in a single-cell suspension before seeding to avoid clumping.[7]
Temperature fluctuations during incubation or plate reading.[9]Pre-equilibrate all reagents and the plate reader to the assay temperature.[10]

Data Presentation

Table 1: Example MIC Data for Compound X against various cell lines.

Cell LineEAF2 ExpressionCompound X MIC (µM)
Cell Line AHigh10.5
Cell Line BLow50.2
Cell Line CNegative>100

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol provides a general framework for determining the MIC of a test compound against a specific cell line.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Appropriate cell culture medium

  • Cell suspension of the desired cell line

  • Resazurin or other viability indicator

  • Multichannel pipette

  • Incubator

  • Plate reader

Methodology:

  • Prepare Compound Dilutions:

    • Create a serial two-fold dilution of the test compound in the cell culture medium directly in the 96-well plate.

    • Leave wells for positive (cells with no compound) and negative (medium only) controls.

  • Inoculate with Cells:

    • Prepare a standardized suspension of the cells in the culture medium.

    • Add the cell suspension to each well (except the negative control) to achieve the desired final cell density.

  • Incubation:

    • Incubate the plate at the appropriate temperature and CO2 concentration for the cell line (typically 24-72 hours).

  • Determine Cell Viability:

    • Add a viability indicator dye (e.g., resazurin) to each well and incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that inhibits visible growth or shows a significant reduction in the viability signal compared to the positive control.

Visualizations

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions inoculate Inoculate Plate with Cells prep_compound->inoculate prep_cells Prepare Cell Suspension prep_cells->inoculate incubate Incubate Plate inoculate->incubate add_dye Add Viability Dye incubate->add_dye read_plate Read Plate add_dye->read_plate analyze Determine MIC read_plate->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

eIF2a_Signaling_Pathway eIF2α-Mediated Stress Response Pathway stress Cellular Stress (e.g., Drug Treatment) kinases eIF2α Kinases (e.g., PERK, PKR) stress->kinases eif2a eIF2α kinases->eif2a Phosphorylation p_eif2a p-eIF2α translation_global Global Translation Inhibition p_eif2a->translation_global translation_stress Stress-Response mRNA Translation p_eif2a->translation_stress outcome Cellular Outcome (Apoptosis or Survival) translation_global->outcome translation_stress->outcome

Caption: The eIF2α signaling pathway is a key stress response mechanism.[11]

References

Technical Support Center: Improving EAFP2 Delivery to Target Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of the antifungal peptide EAFP2 to target pathogens.

Troubleshooting Guides

Issue 1: Low Antifungal Efficacy of this compound Formulation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
This compound Aggregation 1. Optimize pH and Ionic Strength: Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least 2 units away from the pI to increase net charge and reduce aggregation.[1] Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength that minimizes aggregation.A stable, monomeric solution of this compound, leading to improved interaction with the target pathogen.
2. Incorporate Aggregation Inhibitors: Include excipients such as arginine, proline, or detergents (e.g., Tween 80) in the formulation to prevent peptide self-association.Reduced aggregation and increased bioavailability of this compound.
3. Sequence Modification: If feasible, introduce "gatekeeper" residues like proline or charged amino acids at strategic positions in the this compound sequence to disrupt aggregation-prone regions.[1]A modified this compound with reduced aggregation propensity while maintaining antifungal activity.
Degradation of this compound by Proteases 1. Use of Protease Inhibitors: Add a cocktail of protease inhibitors to the formulation during extraction and purification.Minimized degradation of this compound, preserving its active concentration.
2. Encapsulation: Formulate this compound within nanocarriers (e.g., liposomes, polymeric nanoparticles) to protect it from proteolytic enzymes.[2]Enhanced stability and sustained release of this compound at the target site.
3. Peptide Modification: Synthesize this compound with D-amino acids or cyclize the peptide to increase resistance to proteolysis.A more stable this compound variant with a longer half-life in biological fluids.
Poor Interaction with Pathogen Cell Wall/Membrane 1. Enhance Cationicity: Increase the net positive charge of this compound through rational amino acid substitution to improve electrostatic attraction to the negatively charged fungal cell surface.Stronger binding of this compound to the pathogen, facilitating its mechanism of action.
2. Incorporate Targeting Moieties: Conjugate this compound to molecules that specifically recognize and bind to components of the fungal cell wall (e.g., lectins that bind to specific glycans).Increased local concentration of this compound at the pathogen surface, improving efficacy and reducing off-target effects.
Inefficient Release from Delivery Vehicle 1. Optimize Nanoparticle Composition: Adjust the lipid or polymer composition of the nanocarrier to control the release kinetics of this compound. For example, use lipids with lower phase transition temperatures for faster release.A release profile that matches the required therapeutic window for antifungal activity.
2. pH-Sensitive Delivery Systems: Design nanocarriers that release this compound in response to the lower pH environment often found at sites of infection.Targeted release of this compound specifically at the location of the pathogen.
Issue 2: High Cytotoxicity of this compound Formulation to Host Cells

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Non-specific Membrane Disruption 1. Optimize Amphipathicity: Modify the balance of hydrophobic and hydrophilic residues in this compound to favor interaction with fungal membranes over mammalian membranes, which have different lipid compositions.Increased selectivity of this compound for fungal cells, reducing damage to host cells.
2. Targeted Delivery: Utilize delivery systems that specifically target fungal cells, such as nanoparticles functionalized with antibodies or ligands that recognize fungal antigens.Reduced systemic exposure and minimized interaction of this compound with host cells.
High Local Concentration 1. Controlled Release Formulation: Employ delivery systems that provide a sustained release of this compound, avoiding high initial concentrations that can be toxic.Maintenance of a therapeutic, yet non-toxic, concentration of this compound over time.

Frequently Asked Questions (FAQs)

1. How can I improve the in vivo stability of this compound?

To improve the in vivo stability of this compound, consider the following strategies:

  • Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from proteases and rapid renal clearance.[2]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic radius, reducing renal clearance and shielding it from proteolytic enzymes.

  • Peptide Cyclization: A cyclic structure can make this compound less susceptible to exopeptidases.

2. What are the key parameters to consider when designing a nanoparticle delivery system for this compound?

When designing a nanoparticle delivery system for this compound, focus on these parameters:

  • Size: Nanoparticles should ideally be between 100-200 nm for optimal circulation time and passive targeting to infection sites.

  • Surface Charge: A positive surface charge can enhance interaction with negatively charged pathogen surfaces but may also lead to faster clearance by the reticuloendothelial system. A neutral or slightly negative charge is often preferred for longer circulation.

  • Drug Loading and Encapsulation Efficiency: Aim for high loading and encapsulation to maximize the amount of this compound delivered per nanoparticle.

  • Release Kinetics: The system should be designed to release this compound at a rate that maintains a therapeutic concentration at the target site.

3. How can I assess the efficacy of my this compound delivery system?

A combination of in vitro and in vivo assays is recommended:

  • In Vitro Antifungal Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the formulated this compound against the target pathogen.

  • Cytotoxicity Assays: Evaluate the toxicity of the formulation on relevant host cell lines (e.g., human epithelial cells, macrophages) using assays like MTT or LDH release.

  • In Vivo Efficacy Models: Use an appropriate animal model of infection (e.g., a murine model of candidiasis) to assess the ability of the formulated this compound to reduce the pathogen burden and improve survival.

4. My this compound-loaded nanoparticles are aggregating. What can I do?

Aggregation of nanoparticles can be addressed by:

  • Surface Modification: Coat the nanoparticles with a hydrophilic polymer like PEG to create a steric barrier that prevents aggregation.

  • Optimizing Zeta Potential: Ensure the nanoparticles have a sufficiently high absolute zeta potential (typically > |30| mV) to maintain colloidal stability through electrostatic repulsion.

  • Lyophilization with Cryoprotectants: If the formulation is to be stored as a dry powder, use cryoprotectants like sucrose or trehalose during lyophilization to prevent aggregation upon reconstitution.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of the this compound formulation in an appropriate sterile buffer.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound formulation in a suitable fungal growth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the target fungal pathogen (e.g., Candida albicans) at a concentration of 1-5 x 10^5 CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi in medium without this compound) and a negative control (medium only).

  • Incubate the plate at 35-37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the this compound formulation that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, determined visually or by measuring absorbance at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed mammalian cells (e.g., HEK293 or HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound formulation. Include a vehicle control (formulation without this compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Loading) Formulation->Characterization MIC Antifungal Activity (MIC/MFC) Characterization->MIC Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Stability Stability Assessment (Protease, Serum) Characterization->Stability Animal_Model Animal Model of Infection MIC->Animal_Model Cytotoxicity->Animal_Model Efficacy Efficacy Study (Pathogen Burden, Survival) Animal_Model->Efficacy Toxicology Toxicology Assessment Animal_Model->Toxicology Analysis Data Analysis Efficacy->Analysis Toxicology->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->Formulation Fungal_Cell_Wall_Inhibition This compound This compound Delivery System CellWall Fungal Cell Wall This compound->CellWall Targets ChitinSynthase Chitin Synthase This compound->ChitinSynthase Inhibits GlucanSynthase β(1,3)-Glucan Synthase This compound->GlucanSynthase Inhibits CellWall->ChitinSynthase CellWall->GlucanSynthase Chitin Chitin Synthesis ChitinSynthase->Chitin Glucan Glucan Synthesis GlucanSynthase->Glucan Disruption Cell Wall Instability & Lysis Chitin->Disruption Glucan->Disruption Membrane_Disruption_Pathway This compound This compound Binding Electrostatic Binding (Cationic this compound to Anionic Membrane) This compound->Binding Membrane Fungal Cell Membrane Insertion Hydrophobic Insertion Membrane->Insertion Binding->Membrane Pore Pore Formation / Membrane Destabilization Insertion->Pore Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Pore->Leakage Death Cell Death Leakage->Death

References

Validation & Comparative

Unable to Compare EAFP2 Efficacy Without Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy of EAFP2 with commercial fungicides is not possible at this time due to the absence of publicly available experimental data specifically identifying and evaluating a product or compound named "this compound". Searches for "this compound" in scientific and agricultural databases did not yield specific studies detailing its performance against plant pathogens.

General principles for evaluating the effectiveness of fungicides, whether chemical or biological, are well-established.[1][2] These evaluations typically involve field trials conducted over multiple years and locations to gather robust data.[3] Efficacy is determined by a product's ability to control specific diseases compared to untreated controls and existing commercial standards.[1][4]

For a meaningful comparison, detailed experimental protocols and quantitative data are essential. This would include, but not be limited to:

  • Target Pathogens: The specific fungal diseases the product is designed to control.

  • Crop Specificity: The crops on which the product has been tested.

  • Application Rates and Timings: The recommended dosage and application schedule.

  • Efficacy Ratings: Quantitative measures of disease control, often presented as a percentage reduction in disease severity or incidence.

While extensive data exists for the efficacy of various commercial fungicides against a wide range of plant diseases in crops like corn, soybeans, and wheat, no such data could be located for a product specifically designated as "this compound".[3][4][5]

It is possible that "this compound" refers to a specific AP2/ERF transcription factor, which are known to play a role in plant disease resistance by regulating defense-related genes.[6] However, without further details linking a specific "this compound" product to applied agricultural research, a direct comparison to commercial fungicides remains speculative.

To facilitate the creation of the requested comparison guide, specific information identifying "this compound" is required. This could include:

  • The full name or chemical class of the compound.

  • The manufacturer or research institution responsible for its development.

Once this information is available, a thorough and objective comparison with relevant commercial fungicides can be conducted, including the creation of data tables and visualizations as requested.

References

In Vivo Validation of Antifungal Activity: A Comparative Analysis of EAFP2 and Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive literature searches did not yield in vivo studies for an antifungal agent specifically named "EAFP2." However, research on "RsAFP2" (Raphanus sativus antifungal peptide 2), a plant defensin with a similar nomenclature, is available. This guide will therefore focus on the in vivo validation of RsAFP2 as a representative antifungal peptide and compare its activity with established antifungal drugs. It is presumed that "this compound" may be a typographical error or a less common designation for a related compound.

This guide provides a comprehensive comparison of the in vivo antifungal activity of the plant defensin RsAFP2 against other established antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the evaluation and development of novel antifungal therapies.

Comparative Efficacy of Antifungal Agents in a Murine Candidiasis Model

The following table summarizes the in vivo efficacy of RsAFP2 and other common antifungal agents in a murine model of disseminated candidiasis. This model is a standard for evaluating the potential therapeutic effect of antifungal compounds in a living organism.

Antifungal AgentDosageAdministration RouteFungal StrainAnimal ModelKey OutcomeCitation
RsAFP2 10 mg/kgIntraperitonealCandida albicansBALB/c miceProphylactic treatment significantly increased survival[1]
Amphotericin B 0.5-1 mg/kgIntravenousCandida albicansSwiss Webster miceReduced fungal burden in kidneys
Fluconazole 10-20 mg/kgOralCandida albicansBALB/c miceIncreased survival and reduced fungal load in organs
Caspofungin 1-5 mg/kgIntraperitonealCandida albicansICR miceReduced fungal burden in kidneys and spleen

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments related to the in vivo assessment of antifungal activity.

Murine Model of Disseminated Candidiasis

This protocol outlines the establishment of a systemic Candida albicans infection in mice to evaluate the efficacy of antifungal treatments.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used.

  • Fungal Strain: Candida albicans SC5314 is grown in YPD broth overnight at 30°C.

  • Infection: Mice are infected via intravenous injection into the lateral tail vein with 1 x 10^5 C. albicans cells in 0.1 mL of sterile saline.

  • Treatment:

    • Prophylactic RsAFP2 Treatment: RsAFP2 is administered intraperitoneally at a dose of 10 mg/kg one hour before infection.[1]

    • Control Group: A control group receives a sham injection of the vehicle (e.g., sterile saline) on the same schedule.

  • Monitoring: Mice are monitored daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival is recorded over a period of 21-30 days.

  • Fungal Burden Assessment (Optional): At specific time points post-infection, a subset of mice from each group can be euthanized. Organs (kidneys, spleen, liver) are aseptically removed, homogenized, and plated on appropriate media to determine the colony-forming units (CFU) per gram of tissue.

In Vivo Toxicity Assessment

Evaluating the potential toxicity of a novel antifungal agent is a critical step.

  • Animal Model: Healthy, non-infected mice of the same strain as the efficacy studies are used.

  • Compound Administration: The antifungal agent is administered at various doses, including and exceeding the therapeutic dose.

  • Monitoring: Animals are observed for any signs of acute toxicity, such as changes in behavior, weight loss, or mortality.

  • Histopathology: After a defined period, animals are euthanized, and major organs are collected for histopathological examination to identify any signs of tissue damage.

  • Blood Chemistry: Blood samples are collected to analyze markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding complex processes.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Fungal Culture Fungal Culture Infection Infection Fungal Culture->Infection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Infection Treatment Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Survival Analysis Survival Analysis Monitoring->Survival Analysis Fungal Burden Fungal Burden Monitoring->Fungal Burden

In Vivo Antifungal Efficacy Workflow

The interaction of some antifungal peptides, like RsAFP2, with fungal cells can trigger specific signaling cascades.

signaling_pathway RsAFP2 RsAFP2 GlcCer Glucosylceramides (in fungal membrane) RsAFP2->GlcCer Binds to ROS Production Reactive Oxygen Species Production GlcCer->ROS Production Induces Fungal Cell Death Fungal Cell Death ROS Production->Fungal Cell Death

RsAFP2 Mechanism of Action

References

EAFP2 vs. EAFP1: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent antifungal peptides, EAFP1 and EAFP2, isolated from the bark of Eucommia ulmoides Oliv., reveals significant differences in their fungicidal potency against a broad range of plant pathogenic fungi. This guide provides a comprehensive comparison of their antifungal spectrum, supported by experimental data, and outlines the methodologies for assessing their activity.

Introduction

EAFP1 and this compound are two closely related antifungal peptides extracted from the bark of the hardy rubber tree, Eucommia ulmoides Oliv.[1]. Structurally, both are 41-residue peptides characterized by a unique five-disulfide bridge motif and a chitin-binding hevein-like domain[1]. Their potent antifungal properties make them promising candidates for the development of novel bio-pesticides and antifungal therapeutics. This guide presents a side-by-side comparison of their in vitro antifungal activity against several key plant pathogens.

Comparative Antifungal Spectrum

The antifungal efficacy of EAFP1 and this compound was evaluated against eight economically important plant pathogenic fungi. The results, summarized in Table 1, demonstrate that this compound consistently exhibits a lower 50% inhibitory concentration (IC50) across the tested species, indicating a significantly higher potency compared to EAFP1[1].

Fungal SpeciesHost PlantEAFP1 IC50 (µg/mL)[1]This compound IC50 (µg/mL)[1]
Alternaria alternataTobacco155109
Colletotrichum nicotianaeTobacco12085
Fusarium oxysporumCotton8052
Verticillium dahliaeCotton3518
Gibberella zeaeWheat9865
Phytophthora infestansPotato7548
Botrytis cinereaTomato11078
Fusarium solaniPotato13095

Table 1: Comparative Antifungal Activity of EAFP1 and this compound. The table presents the 50% inhibitory concentration (IC50) of EAFP1 and this compound against a panel of eight plant pathogenic fungi. Lower IC50 values indicate higher antifungal potency.

Physicochemical Properties

While sharing a high degree of structural similarity, subtle differences in the amino acid composition of EAFP1 and this compound likely contribute to their varied antifungal activity. Both peptides are characterized by their cationic nature and the presence of a chitin-binding domain, which are crucial for their mechanism of action[1].

PropertyEAFP1This compound
Amino Acid Residues 4141
Disulfide Bridges 55
Structural Motif Hevein-likeHevein-like
Key Functional Domain Chitin-binding domain, Cationic faceChitin-binding domain, Cationic face

Table 2: Physicochemical Properties of EAFP1 and this compound. This table summarizes the key structural and functional characteristics of the two antifungal peptides.

Experimental Protocols

The following is a representative protocol for determining the antifungal activity of EAFP1 and this compound, based on established methodologies for antifungal susceptibility testing of peptides.

Antifungal Activity Assay (Broth Microdilution Method)
  • Fungal Culture Preparation: The fungal isolates are cultured on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days. Spores are harvested by flooding the plates with sterile distilled water and gently scraping the surface. The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.

  • Peptide Preparation: EAFP1 and this compound are dissolved in sterile distilled water to create stock solutions. A series of twofold serial dilutions are prepared in a 96-well microtiter plate using Potato Dextrose Broth (PDB) as the diluent.

  • Inoculation and Incubation: An equal volume of the fungal spore suspension is added to each well of the microtiter plate containing the serially diluted peptides. The final volume in each well is 200 µL. The plates are incubated at 25°C for 48-72 hours in a humidified chamber.

  • Determination of IC50: Fungal growth is monitored by measuring the optical density at 595 nm using a microplate reader (microspectrophotometry). The percentage of growth inhibition is calculated relative to a control well containing no peptide. The IC50 value is determined as the peptide concentration that causes a 50% reduction in fungal growth.

Mechanism of Action

The antifungal activity of EAFP1 and this compound is primarily attributed to their ability to bind to chitin, a major component of fungal cell walls. This interaction is facilitated by the hevein-like domain. The cationic nature of the peptides promotes their initial electrostatic attraction to the negatively charged fungal cell surface. It is hypothesized that upon binding to chitin, EAFP1 and this compound disrupt the cell wall integrity, leading to cell lysis and death.

Interestingly, the antifungal effects of both peptides are strongly antagonized by the presence of calcium ions (Ca²⁺)[1]. This suggests that calcium ions may compete with the peptides for binding sites on the fungal cell surface or interfere with the peptide-membrane interaction, thereby reducing their efficacy.

G cluster_0 Fungal Cell cluster_1 fungal_cell_wall Fungal Cell Wall (Chitin-rich) plasma_membrane Plasma Membrane fungal_cell_wall->plasma_membrane Disruption of Cell Wall Integrity cytoplasm Cytoplasm plasma_membrane->cytoplasm Cell Lysis and Death EAFP EAFP1 / this compound (Cationic Peptide) EAFP->fungal_cell_wall Binds to Chitin Ca Ca²⁺ Ions Ca->fungal_cell_wall Antagonistic Effect (Competition/Interference)

Caption: Hypothetical mechanism of action of EAFP1 and this compound.

Conclusion

Both EAFP1 and this compound from Eucommia ulmoides Oliv. are potent antifungal peptides with a broad spectrum of activity against plant pathogenic fungi. Comparative analysis clearly indicates that this compound possesses superior fungicidal activity, exhibiting lower IC50 values across all tested pathogens. The shared structural features and proposed mechanism of action, centered around chitin binding and cell wall disruption, highlight their potential as valuable tools in the development of novel antifungal strategies. Further research into the precise molecular interactions and the role of calcium ions will be crucial for optimizing their application in agriculture and medicine.

References

Navigating the Fungal Maze: A Comparative Guide to Cross-Resistance Studies of Fungal Pathogens to EAFP2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Investigating Cross-Resistance of Fungal Pathogens to the Antifungal Peptide EAFP2.

This guide provides a framework for understanding and evaluating the potential for cross-resistance between the novel antifungal peptide this compound and existing antifungal agents. Due to the absence of direct published studies on this compound cross-resistance, this document synthesizes information on its proposed mechanism of action, general fungal resistance pathways, and analogous data from other plant defensins to offer a predictive comparison and detailed experimental workflows.

This compound is a 41-residue antifungal peptide derived from Eucommia ulmoides Oliv, distinguished by a five-disulfide cross-linked motif.[1] Its primary mode of action is believed to be the binding to chitin, a key component of many fungal cell walls, leading to the inhibition of fungal growth.[1] This unique target presents both an opportunity for novel antifungal development and a need to understand potential resistance mechanisms.

Potential for Cross-Resistance: A Comparative Analysis

Cross-resistance occurs when a fungal pathogen develops resistance to one antifungal agent, which then confers resistance to another, often mechanistically related, compound. Understanding the potential for cross-resistance to this compound is crucial for its development as a durable antifungal. The following table outlines potential fungal resistance mechanisms and compares how they might affect this compound versus conventional antifungal drug classes.

Resistance MechanismDescriptionConventional Antifungals AffectedPotential for Cross-Resistance with this compound
Target Site Modification Alterations in the molecular target of the antifungal, reducing its binding affinity.Azoles: Mutations in ERG11. Echinocandins: Mutations in FKS1.Low to Moderate: As this compound targets chitin, mutations in chitin synthase genes could confer resistance. It is unlikely this would confer cross-resistance to azoles or echinocandins which have different targets.
Efflux Pump Overexpression Increased expression of membrane transporters that actively pump the antifungal out of the cell.Azoles, Polyenes: Overexpression of ABC and MFS transporters is a common resistance mechanism.Moderate to High: Broad-spectrum efflux pumps could potentially recognize and expel this compound, leading to cross-resistance with other antifungals that are substrates for the same pumps.
Cell Wall Remodeling Changes in the composition and structure of the fungal cell wall, masking the target or preventing drug entry.Echinocandins: Increased chitin content can compensate for reduced glucan synthesis.High: Since this compound targets chitin, alterations in cell wall glucan-to-chitin ratios or the masking of chitin by other cell wall components could be a primary resistance mechanism. This may not directly confer resistance to drugs with intracellular targets.
Stress Response Pathways Activation of general stress response signaling cascades (e.g., HOG pathway) that help the fungus adapt to cellular damage.Azoles, Polyenes: Activation of these pathways can increase tolerance to a wide range of cellular stresses.High: this compound-induced cell wall stress could activate pathways that also protect against other cell membrane or wall-active agents, leading to a non-specific cross-tolerance.

Experimental Protocols for Investigating this compound Cross-Resistance

Researchers can adapt established antifungal susceptibility testing methods to investigate cross-resistance to this compound. The following protocols provide a detailed methodology for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal pathogen.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI-1640 medium, adjusted to a final concentration of 0.5 – 2.5 x 105 CFU/mL.

  • Drug Dilution: Perform serial dilutions of this compound and comparator antifungals (e.g., fluconazole, caspofungin) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest drug concentration at which no visible growth is observed.

Experimental Evolution of Resistance

Objective: To induce resistance to this compound in a susceptible fungal strain under laboratory conditions to study the mechanisms of resistance and potential for cross-resistance.

Protocol:

  • Baseline MIC: Determine the initial MIC of this compound for the susceptible fungal strain.

  • Serial Passage: Culture the fungus in liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5x MIC).

  • Incremental Drug Concentration: With each subsequent passage (every 24-48 hours), gradually increase the concentration of this compound in the culture medium.

  • Resistance Monitoring: Periodically determine the MIC of the evolving fungal population to this compound and a panel of other antifungal agents to detect the emergence of cross-resistance.

  • Isolate Characterization: Once a resistant phenotype is established, isolate single colonies for further genetic and phenotypic analysis.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of genes potentially involved in resistance, such as those encoding efflux pumps or cell wall biosynthetic enzymes.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal isolates (susceptible parent and this compound-resistant strains) to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Isolate total RNA from the fungal cells using a suitable extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., CDR1, MDR1, CHS1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant strains compared to the susceptible parent.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these studies, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a generalized fungal stress response pathway.

Experimental_Workflow cluster_0 Resistance Induction cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis start Susceptible Fungal Strain passage Serial Passage with Increasing this compound start->passage resistant This compound-Resistant Strain passage->resistant mic_test MIC Testing (this compound & Other Antifungals) resistant->mic_test rna_seq RNA Sequencing resistant->rna_seq wgs Whole Genome Sequencing resistant->wgs cross_resistance Assess Cross-Resistance mic_test->cross_resistance gene_expression Identify Upregulated Genes (e.g., Efflux Pumps) rna_seq->gene_expression mutations Identify Mutations (e.g., Chitin Synthase) wgs->mutations

Caption: Experimental workflow for studying this compound resistance.

Fungal_Stress_Response cluster_response Cellular Response This compound This compound CellWall Fungal Cell Wall (Chitin) This compound->CellWall Membrane Plasma Membrane CellWall->Membrane Sensor Stress Sensor Membrane->Sensor HOG_Pathway HOG Pathway (MAP Kinase Cascade) Sensor->HOG_Pathway TranscriptionFactor Transcription Factor Activation HOG_Pathway->TranscriptionFactor EffluxPumps Efflux Pump Upregulation TranscriptionFactor->EffluxPumps CellWallRemodeling Cell Wall Remodeling TranscriptionFactor->CellWallRemodeling StressAdaptation General Stress Adaptation TranscriptionFactor->StressAdaptation

References

Validating the Mode of Action of EphA2 in Fungal Pathogenesis: A Microscopy-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of microscopy techniques to validate the mode of action of the EphA2 receptor in its interaction with fungal pathogens. Experimental data indicates that EphA2 functions as a receptor for fungal β-glucans, mediating the host's antifungal response. The following sections detail various microscopy-based approaches to investigate this interaction, presenting data in a comparative format and providing detailed experimental protocols.

Data Summary: Microscopy Techniques for EphA2 Mode of Action Validation

The following table summarizes key microscopy techniques, their applications in validating EphA2's role, and the type of quantitative data that can be obtained.

Microscopy TechniqueApplication for EphA2 MoA ValidationQuantitative Data OutputProsCons
Confocal Laser Scanning Microscopy (CLSM) - Visualize co-localization of EphA2 and fungal β-glucans.- Assess fungal viability and cell wall integrity.- Monitor host cell signaling events (e.g., ROS production).- Fluorescence intensity measurements.- Co-localization coefficients.- Percentage of viable/non-viable cells.- 3D reconstruction of interaction sites.- High resolution and optical sectioning.- Live-cell imaging capabilities.- Multi-channel fluorescence imaging.- Phototoxicity and photobleaching.- Limited penetration depth in tissues.
Scanning Electron Microscopy (SEM) - Examine changes in fungal morphology upon interaction with EphA2-expressing cells.- Visualize the physical interaction at the cell surface.- Spore and hyphae dimensions.- Surface topology analysis.- Quantification of cell surface alterations.- High-resolution surface imaging.- Provides detailed topographical information.- Requires fixed and coated samples.- Cannot be used for live-cell imaging.
Transmission Electron Microscopy (TEM) - Investigate ultrastructural changes within fungal cells after EphA2-mediated host cell contact.- Visualize internalization of fungal components by host cells.- Organelle size and morphology.- Cell wall and membrane thickness.- Localization of immunogold-labeled proteins.- Extremely high resolution of internal structures.- Enables visualization of subcellular details.- Complex sample preparation.- Provides a 2D view of a thin section.- Not suitable for live imaging.

Experimental Protocols

Confocal Laser Scanning Microscopy (CLSM) for Co-localization and Viability

Objective: To visualize the co-localization of EphA2 on host cells with β-glucans on the fungal surface and to assess fungal viability.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Host cells expressing EphA2 (e.g., neutrophils or oral epithelial cells)

  • Primary antibody against EphA2

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Fluorescently-labeled β-glucan binding probe (e.g., Dectin-1-Fc chimera conjugated to a fluorophore) or a general fungal stain like Calcofluor White.

  • Live/Dead viability stain (e.g., SYTO 9 and Propidium Iodide)

  • Confocal microscope

Protocol:

  • Co-incubate fungal cells with EphA2-expressing host cells for a specified time.

  • For co-localization, fix the cells and permeabilize if necessary.

  • Incubate with the primary anti-EphA2 antibody, followed by the fluorescently-labeled secondary antibody.

  • Counterstain with the fluorescent β-glucan probe.

  • For viability, incubate the live co-culture with SYTO 9 and Propidium Iodide according to the manufacturer's instructions.

  • Image the samples using a confocal microscope with appropriate laser lines and emission filters.

  • Analyze the images for co-localization using image analysis software and quantify the percentage of live and dead fungal cells.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Objective: To examine the surface morphology of fungal cells after interaction with EphA2-expressing host cells.

Materials:

  • Fungal culture

  • Host cells expressing EphA2

  • Glutaraldehyde and osmium tetroxide for fixation

  • Ethanol series for dehydration

  • Critical point dryer

  • Sputter coater with gold-palladium

  • Scanning Electron Microscope

Protocol:

  • Co-incubate fungal and host cells on a suitable substrate (e.g., glass coverslip).

  • Fix the samples in glutaraldehyde, followed by post-fixation in osmium tetroxide.[1]

  • Dehydrate the samples through a graded ethanol series.

  • Dry the samples using a critical point dryer to prevent collapse of cellular structures.[2]

  • Mount the samples on stubs and sputter-coat with a thin layer of gold-palladium to make them conductive.

  • Image the samples using an SEM, focusing on areas of interaction between the two cell types.

  • Analyze the images for changes in fungal cell shape, surface texture, and integrity.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Objective: To investigate the internal structural changes in fungal cells resulting from EphA2-mediated interactions.

Materials:

  • Fungal culture

  • Host cells expressing EphA2

  • Fixatives (glutaraldehyde, osmium tetroxide)

  • Resin for embedding (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Ultramicrotome

  • Transmission Electron Microscope

Protocol:

  • Co-incubate fungal and host cells.

  • Fix the cell pellet in glutaraldehyde and post-fix in osmium tetroxide.

  • Dehydrate the pellet in an ethanol series and embed in resin.

  • Polymerize the resin blocks.

  • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Image the sections using a TEM, focusing on the fungal cell wall, plasma membrane, and internal organelles.[3][4]

  • Analyze the images for any signs of damage or alteration to the fungal ultrastructure.

Visualizations

experimental_workflow Experimental Workflow for Validating EphA2 Mode of Action cluster_prep Sample Preparation cluster_microscopy Microscopy Techniques cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., C. albicans) co_incubation Co-incubation fungal_culture->co_incubation host_cells Host Cells (Expressing EphA2) host_cells->co_incubation clsm Confocal (CLSM) - Co-localization - Viability co_incubation->clsm Live/Fixed sem SEM - Morphology co_incubation->sem Fixed tem TEM - Ultrastructure co_incubation->tem Fixed quant_analysis Quantitative Analysis - Fluorescence Intensity - Morphometrics clsm->quant_analysis sem->quant_analysis qual_analysis Qualitative Analysis - Structural Integrity tem->qual_analysis validation Validation of EphA2 Mode of Action quant_analysis->validation qual_analysis->validation

Caption: Workflow for EphA2 mode of action validation.

signaling_pathway Proposed EphA2-Mediated Antifungal Signaling cluster_fungus Fungal Cell cluster_host Host Cell (e.g., Neutrophil) beta_glucan β-Glucan epha2 EphA2 Receptor beta_glucan->epha2 Binding mek_erk MEK-ERK Pathway epha2->mek_erk Activation p47phox p47phox Phosphorylation mek_erk->p47phox ros ROS Production p47phox->ros killing Enhanced Fungal Killing ros->killing

Caption: EphA2 signaling in host antifungal response.

References

Performance of the Antifungal Protein EAFP2 Against Fungicide-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and human health. This guide provides a comprehensive comparison of the performance of EAFP2, a potent antifungal protein, against such strains, alongside conventional fungicides. It is important to note that while initial inquiries may associate this compound with Allium fistulosum (Welsh onion), scientific literature clarifies that this compound is an antifungal peptide isolated from the bark of Eucommia ulmoides. This guide will focus on the scientifically validated origin and properties of this compound.

Executive Summary

This compound is a novel antifungal peptide with a unique five-disulfide bridge motif, isolated from the bark of Eucommia ulmoides. It exhibits a broad spectrum of activity against various pathogenic fungi. Its mechanism of action, primarily through chitin binding, makes it a promising candidate for combating fungal strains that have developed resistance to conventional fungicides targeting metabolic pathways. This guide presents available data on this compound's efficacy, detailed experimental protocols for its assessment, and a comparison with standard antifungal agents.

Comparative Performance of this compound

Quantitative data on the performance of this compound against fungal strains is primarily available in the form of IC50 values (the concentration of an inhibitor where the response is reduced by half). The following table summarizes the IC50 values of this compound and a related peptide, EAFP1, against several plant pathogenic fungi. While data specifically on fungicide-resistant strains is limited in publicly available literature, the unique mode of action of this compound suggests potential efficacy where resistance to other fungicides exists.

Table 1: In Vitro Antifungal Activity of EAFP1 and this compound from Eucommia ulmoides

Fungal SpeciesPathogen ofEAFP1 IC50 (µg/mL)This compound IC50 (µg/mL)
Alternaria alternataTobacco155109
Colletotrichum nicotianaeTobacco12498
Fusarium oxysporumCotton3518
Fusarium solaniPotato8965
Gibberella zeaeWheat11088
Phytophthora parasiticaTobacco7854
Verticillium dahliaeCotton9572

Data sourced from studies on the antifungal activity of peptides from Eucommia ulmoides. It is important to note that the resistance profile of these specific fungal isolates to other fungicides was not specified in the source study.[1]

Experimental Protocols

The following section details the methodologies used for the in vitro assessment of the antifungal activity of this compound.

Fungal Strains and Culture Conditions
  • Fungal Isolates: Pathogenic fungi are typically obtained from agricultural sources or culture collections.

  • Growth Medium: Potato Dextrose Agar (PDA) is a common solid medium for fungal culture.

  • Incubation: Fungi are generally cultured at 25-28°C for several days until sufficient mycelial growth or spore production is observed.

In Vitro Antifungal Activity Assay (Microtiter Plate Assay)

This method is used to determine the IC50 value of an antifungal agent.

  • Spore Suspension Preparation: Fungal spores are harvested from agar plates and suspended in a sterile solution (e.g., potato dextrose broth or saline). The spore concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: The antifungal protein (this compound) is serially diluted in a suitable buffer or medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Controls:

    • Positive Control: A known fungicide is used as a positive control.

    • Negative Control: Wells containing only the fungal suspension and the dilution buffer (without the antifungal protein) serve as a negative control for normal growth.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • IC50 Calculation: The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the protein concentration and fitting the data to a dose-response curve.

Chitin-Binding Assay

This assay confirms the interaction of this compound with chitin, a key component of the fungal cell wall.

  • Preparation of Chitin Column: A chromatography column is packed with a chitin matrix.

  • Protein Application: A solution of the purified this compound is passed through the chitin column.

  • Elution: The column is washed with a buffer to remove unbound proteins. The bound protein is then eluted using a competitive binder (e.g., a high concentration of N-acetylglucosamine) or a denaturing agent.

  • Analysis: The fractions are collected and analyzed by SDS-PAGE to confirm the presence and purity of the chitin-binding protein.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for Antifungal Activity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture on PDA spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculation Inoculation of Microtiter Plate spore_suspension->inoculation protein_dilution This compound Serial Dilution protein_dilution->inoculation incubation Incubation (48-72h) inoculation->incubation od_reading Optical Density Reading incubation->od_reading inhibition_calc Growth Inhibition Calculation od_reading->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

Proposed Signaling Pathway of this compound Antifungal Action

This compound is a chitin-binding protein. Its primary mode of action is believed to involve the disruption of the fungal cell wall integrity.

signaling_pathway This compound This compound Protein Chitin Chitin in Fungal Cell Wall This compound->Chitin Binding CellWall Cell Wall Synthesis Disruption Chitin->CellWall Membrane Cell Membrane Permeabilization CellWall->Membrane OsmoticLysis Osmotic Lysis Membrane->OsmoticLysis CellDeath Fungal Cell Death OsmoticLysis->CellDeath

References

A Comparative Guide: EAFP2 and Synthetic Fungicides in the Battle for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of sustainable and effective crop protection strategies has led to a critical examination of both novel biocontrol agents and traditional synthetic fungicides. This guide provides an in-depth, data-driven comparison of the cost-effectiveness of a promising antifungal protein, EAFP2 (represented by well-characterized orthologs such as PAFB and NFAP2), against widely used synthetic fungicides. We present a comprehensive analysis of their efficacy, underlying mechanisms, and economic viability to inform future research and development in the agricultural sector.

Executive Summary

Antifungal proteins (AFPs) like this compound are emerging as potent, biodegradable alternatives to synthetic fungicides. They exhibit high efficacy against a range of plant pathogens, often with a novel mode of action that can help mitigate the growing issue of fungicide resistance. While the initial production costs of these recombinant proteins can be higher than those of some traditional chemicals, their targeted action, reduced environmental impact, and potential for in-planta expression suggest a favorable long-term cost-benefit ratio. This guide will delve into the quantitative data and experimental evidence supporting these claims.

Quantitative Data Summary

To facilitate a clear and concise comparison, the following tables summarize the efficacy and estimated costs of this compound (represented by PAFB and NFAP2) and selected synthetic fungicides against key plant pathogens.

Table 1: Efficacy Comparison - Antifungal Proteins (PAFB & NFAP2) vs. Synthetic Fungicides

Antifungal AgentTarget PathogenHost PlantEfficacy (% Disease Reduction)Minimum Inhibitory Concentration (MIC)Source(s)
PAFB Penicillium digitatumOrangeReduction in disease incidence1.6 µg/mL[1]
Penicillium italicumOrangeReduction in disease incidence1.6 µg/mL[1]
Penicillium expansumAppleReduction in disease incidence3.2 µg/mL[1]
NFAP2 Botrytis cinereaNot specifiedNot specified in vivo4-8 µg/mL (in vitro)[2]
Azoxystrobin Penicillium digitatumCitrusVariable0.1 - 10 µg/mL (in vitro)[3]
Fludioxonil + Cyprodinil Botrytis cinereaStrawberry85.7%Fludioxonil EC50 < 0.1 µg/mL[4][5]

Table 2: Cost-Effectiveness Comparison - this compound (Estimated) vs. Synthetic Fungicides

Antifungal AgentEstimated Production/Purchase Cost (per gram of active ingredient)Estimated Application Cost (per hectare)Source(s)
This compound (Recombinant Protein) $1 - $560Dependent on application rate and formulation[6][7]
Azoxystrobin ~$4.35 - $7.00 (for 23% SC formulation)~$35 - $50 (for copper fungicides, as a proxy)[1][6][7][8]
Fludioxonil Component of mixtures; not typically sold as a single active ingredientVariable, dependent on product and application rate[9]
Commercial Biofungicides Not specified~$40 - $60 (for organic copper fungicides)[10]

Note: Cost estimates for this compound are based on production of other recombinant proteins and are subject to variation based on production scale and method. Application costs are highly variable and depend on formulation, crop, and disease pressure.

Experimental Protocols

A thorough understanding of the methodologies used to generate efficacy data is crucial for accurate comparison. Below are detailed protocols for key experiments cited in this guide.

In Vivo Antifungal Efficacy of PAFB on Citrus Fruit

Objective: To assess the ability of the antifungal protein PAFB to control green and blue mold on oranges.

Materials:

  • Mature, unwaxed oranges (e.g., 'Navel' variety)

  • Spore suspension of Penicillium digitatum or Penicillium italicum (10^5 spores/mL)

  • Purified PAFB protein solution (100 µg/mL in sterile water)

  • Sterile water (control)

  • Sterile wounding tool

  • Humid chambers

Procedure:

  • Fruit Preparation: Surface-sterilize oranges by immersion in a 2% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • Wounding: Create a uniform wound (e.g., 2 mm deep and 1 mm wide) at the equatorial region of each orange using a sterile tool.

  • Treatment Application: Apply 10 µL of the PAFB solution directly into the wound. For the control group, apply 10 µL of sterile water. Allow the treatment to be absorbed for 2 hours.

  • Inoculation: Inoculate each wound with 10 µL of the fungal spore suspension.

  • Incubation: Place the oranges in humid chambers at 25°C.

  • Disease Assessment: Monitor the development of mold daily for 7 days. Record the incidence of infection (percentage of infected fruits) and the lesion diameter.

  • Data Analysis: Compare the disease incidence and lesion size between the PAFB-treated and control groups to determine the percentage of disease reduction.

In Vivo Antifungal Efficacy of Fludioxonil + Cyprodinil on Strawberries

Objective: To evaluate the efficacy of a commercial fungicide mixture in controlling gray mold on strawberries.

Materials:

  • Mature strawberry fruits (e.g., 'Chandler' variety)

  • Spore suspension of Botrytis cinerea (10^6 spores/mL)

  • Commercial fungicide containing fludioxonil and cyprodinil (prepared according to the manufacturer's recommended rate)

  • Sterile water (control)

  • Humid chambers

Procedure:

  • Fruit Preparation: Select healthy, uniform strawberries and surface-disinfect them.

  • Fungicide Application: Spray the strawberry fruits with the fungicide solution until runoff. Control fruits are sprayed with sterile water. Allow the fruits to air dry for 4 hours.

  • Inoculation: Inoculate the treated fruits with the B. cinerea spore suspension.

  • Incubation: Place the fruits in humid chambers at 20°C with a 12-hour photoperiod.

  • Disease Assessment: After 4 days, measure the diameter of the lesions on each fruit.

  • Data Analysis: Calculate the percentage of disease control by comparing the lesion size on the fungicide-treated fruits to the control fruits.

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Antifungal_Protein_Signaling cluster_PAFB PAFB Mode of Action cluster_NFAP2 NFAP2 Mode of Action PAFB PAFB Protein CellWall Fungal Cell Wall (Mannosylated proteins) PAFB->CellWall Interaction Internalization Energy-Dependent Internalization CellWall->Internalization ROS Reactive Oxygen Species (ROS) Production Internalization->ROS MAPK MAP Kinase Signaling Cascade Internalization->MAPK G_Protein G-Protein Signaling Internalization->G_Protein Apoptosis Regulated Cell Death (Apoptosis) ROS->Apoptosis MAPK->Apoptosis G_Protein->Apoptosis NFAP2 NFAP2 Protein Membrane Fungal Plasma Membrane NFAP2->Membrane Binding Pore Pore Formation Membrane->Pore Disruption Membrane Disruption & Ion Leakage Pore->Disruption

Caption: Simplified signaling pathways of antifungal proteins PAFB and NFAP2.

Experimental Workflow

Antifungal_Efficacy_Workflow start Start prep Prepare Fungal Inoculum & Host Material start->prep treat Apply Antifungal Treatment (AFP or Synthetic) prep->treat inoculate Inoculate with Pathogen treat->inoculate incubate Incubate under Controlled Conditions inoculate->incubate assess Assess Disease Severity (Lesion size, Incidence) incubate->assess analyze Analyze Data & Calculate Efficacy assess->analyze end End analyze->end

Caption: General experimental workflow for in vivo antifungal efficacy testing.

Concluding Remarks

The data presented in this guide underscore the significant potential of antifungal proteins like this compound as viable alternatives to synthetic fungicides. While challenges in production cost and formulation remain, the high efficacy, novel modes of action, and favorable environmental profile of these bio-based solutions warrant continued investment in their research and development. For professionals in drug development and agricultural science, the exploration of these proteins opens new avenues for creating sustainable and resilient crop protection strategies for the future.

References

EAFP2: A Peer-Reviewed Examination of a Promising Biofungicide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and sustainable biofungicides is a paramount objective. EAFP2, an antifungal peptide derived from the bark of Eucommia ulmoides Oliv., has emerged as a candidate with significant potential. This guide provides a comprehensive comparison of this compound's performance, supported by available peer-reviewed data, and details the experimental methodologies crucial for its evaluation.

Comparative Performance of this compound as a Biofungicide

This compound is a 41-residue peptide characterized by a distinctive five-disulfide bridge motif. This structural feature contributes to its stability and potent antifungal properties. Research has indicated that this compound exhibits a broad spectrum of activity, inhibiting the growth of both chitin-containing and chitin-free fungi. This suggests a mechanism of action that may not be solely reliant on chitin interaction.

While specific minimum inhibitory concentration (MIC) values for this compound against a wide array of phytopathogenic fungi are not extensively documented in publicly available peer-reviewed literature, a related peptide from the same source, EAFP3, has demonstrated an IC50 (inhibitory concentration required for 50% growth inhibition) of 31.25 μg/mL against Candida albicans[1]. Although not a plant pathogen, this provides an initial indication of the potential potency of Eucommia-derived antifungal peptides. Further dedicated studies are required to establish the precise MIC values of this compound against key agricultural pathogens.

Currently, direct comparative studies of this compound with conventional synthetic fungicides or other commercial biofungicides are limited in the accessible scientific literature. The development and publication of such data are critical next steps in validating its practical efficacy and positioning within integrated pest management (IPM) strategies.

Experimental Protocols for Validation

The evaluation of this compound as a biofungicide necessitates rigorous and standardized experimental protocols. The following methodologies are fundamental for assessing its antifungal efficacy.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard assay for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Methodology:

  • Fungal Inoculum Preparation: The fungal species of interest is cultured on an appropriate agar medium. Spores or mycelial fragments are harvested and suspended in a sterile saline solution or culture broth. The suspension is adjusted to a standardized concentration (typically 1 x 10^4 to 5 x 10^4 colony-forming units [CFU]/mL).

  • Serial Dilution of this compound: A stock solution of purified this compound is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate containing a suitable liquid culture medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at an optimal temperature and duration for the specific fungus (typically 24-72 hours at 25-28°C).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Experimental Workflow for In Vitro Antifungal Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (on Agar) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep eafp2_solution This compound Stock Solution serial_dilution Serial Dilution of this compound eafp2_solution->serial_dilution inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antifungal action is an area of active research. The presence of a chitin-binding domain in its structure suggests that it may interact with chitin in the fungal cell wall, leading to disruption of cell wall integrity and ultimately, cell death. However, its efficacy against chitin-free fungi indicates that other mechanisms are also at play.

One plausible hypothesis is that this compound interacts with specific components of the fungal cell membrane, leading to pore formation, increased membrane permeability, and leakage of essential intracellular contents. This disruption of cellular homeostasis would be catastrophic for the fungus.

Further research is necessary to elucidate the specific signaling pathways within the fungal cell that are triggered or disrupted by this compound. Understanding these pathways will be instrumental in optimizing its application and potentially identifying synergistic combinations with other antifungal agents.

Postulated Signaling Pathway Disruption by this compound

signaling_pathway This compound This compound CellWall Fungal Cell Wall (Chitin) This compound->CellWall Binding CellMembrane Fungal Cell Membrane This compound->CellMembrane Interaction CellDeath Fungal Cell Death CellWall->CellDeath Disruption of Integrity PoreFormation Pore Formation & Membrane Permeabilization CellMembrane->PoreFormation IonLeakage Leakage of Intracellular Ions PoreFormation->IonLeakage IonLeakage->CellDeath

References

Safety Operating Guide

Proper Disposal Procedures for EAFP2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount for safety and regulatory compliance. This document provides essential guidance on the operational and disposal procedures for EAFP2 (Eucommia ulmoides antifungal peptide 2), a novel antifungal peptide isolated from the bark of the Eucommia ulmoides tree.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves. All handling of this compound in powdered or aerosolizing form should be conducted within a chemical fume hood to minimize inhalation exposure.

While purified peptides are generally considered to have low toxicity, extracts from Eucommia ulmoides have been shown to have potential for nephrotoxicity with long-term, high-dose exposure in animal studies.[1] Although the risk from handling purified this compound is likely low, caution is advised, and personnel should avoid direct contact and inhalation.

This compound Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step process should be followed:

  • Decontamination: All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can be achieved by soaking the equipment in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with distilled water.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, should be segregated from general laboratory waste. These items should be placed in a clearly labeled biohazard bag or container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated waste container. Depending on local regulations, these solutions may be treated with a 10% bleach solution to denature the peptide before disposal down the drain with copious amounts of water. However, it is imperative to consult and adhere to your institution's specific guidelines for chemical waste disposal.

  • Solid Waste: Solid this compound, whether in pure form or mixed with other materials, should be collected in a sealed, labeled container. This container should be clearly marked as "Non-hazardous Peptide Waste" or as required by your institution's waste management protocols.

  • Final Disposal: All segregated and labeled this compound waste should be disposed of through your institution's chemical or biological waste management program. Do not dispose of this compound waste in the regular trash.

Quantitative Data on Antifungal Peptide Efficacy

To provide context for the potential biological activity of this compound, the following table summarizes the efficacy of a synthetic antifungal peptide, KM-12, against various Candida species. This data illustrates the potent nature of such peptides and underscores the importance of proper handling and disposal.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) of KM-12 (µM)
Candida albicans5.2
Candida glabrata6.0
Candida parapsilosis7.5
Candida tropicalis8.0
Fluconazole-resistant C. albicans5.5

Data adapted from a study on the characterization of novel antimicrobial peptides.[2]

Experimental Protocols

The characterization of a novel antifungal peptide like this compound typically involves a series of key experiments to determine its properties and mechanism of action.

Key Experiment: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in fungal growth medium.

  • Inoculate each well with a standardized suspension of the target fungal species (e.g., Candida albicans).

  • Include positive (fungus in medium without this compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for fungal growth (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.

Visualizing Molecular Interactions and Workflows

To further aid in the understanding of this compound in a research context, the following diagrams illustrate a potential signaling pathway and a typical experimental workflow.

Antifungal_Peptide_Signaling_Pathway This compound This compound FungalCellWall Fungal Cell Wall This compound->FungalCellWall Initial Binding CellMembrane Cell Membrane FungalCellWall->CellMembrane Translocation MembraneDisruption Membrane Disruption & Pore Formation CellMembrane->MembraneDisruption Interaction IonEfflux Ion Efflux (K+) MembraneDisruption->IonEfflux MetabolicInhibition Inhibition of Cellular Processes MembraneDisruption->MetabolicInhibition CellDeath Fungal Cell Death IonEfflux->CellDeath MetabolicInhibition->CellDeath

Caption: A proposed signaling pathway for this compound's antifungal mechanism of action.

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Activity Assessment cluster_3 Mechanism of Action Isolation Isolation of this compound from Eucommia ulmoides bark Purification Purification by Chromatography (HPLC) Isolation->Purification MassSpec Mass Spectrometry (Molecular Weight) Purification->MassSpec Sequencing Amino Acid Sequencing MassSpec->Sequencing MIC_Assay MIC Assay against pathogenic fungi Sequencing->MIC_Assay Toxicity_Assay Hemolytic & Cytotoxicity Assays MIC_Assay->Toxicity_Assay Membrane_Permeability Membrane Permeability Assay (e.g., PI uptake) Toxicity_Assay->Membrane_Permeability Microscopy Electron Microscopy Membrane_Permeability->Microscopy

References

Safeguarding Your Research: A Guide to Handling EAFP2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Eucommia ulmoides Oliver antifungal protein 2 (EAFP2), ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this purified protein. Adherence to these procedures will minimize risk and support the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is a purified protein and not classified as a hazardous chemical, it is essential to follow standard laboratory practices for handling biological materials to prevent potential contamination and ensure personal safety. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Primary Protection (Mandatory) Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes of protein solutions or buffers.
Laboratory CoatA clean, buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.
Disposable GlovesNitrile or latex gloves should be worn to prevent skin contact with the protein solution and to maintain the sterility of the sample. Gloves should be changed regularly, especially after handling potentially contaminated surfaces.
Secondary Protection (Recommended) Face ShieldRecommended when there is a higher risk of splashes, such as during vortexing or sonicating larger volumes.
Closed-toe ShoesShould always be worn in a laboratory setting to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Handling this compound

A typical workflow for characterizing a purified protein like this compound involves several stages. The following protocol outlines the key steps and the associated safety procedures.

Experimental Protocol: General Protein Characterization Workflow
  • Sample Preparation:

    • Retrieve the purified this compound sample from storage (typically -20°C or -80°C).

    • Thaw the sample on ice to maintain protein integrity.

    • Prepare necessary buffers and reagents. Always label all tubes and containers clearly.

  • Protein Quantification:

    • Determine the concentration of the this compound solution using a standard method such as a Bradford or BCA assay.

    • Handle all reagents according to their specific safety data sheets (SDS).

  • Activity Assays (Antifungal Testing):

    • Prepare fungal cultures and this compound dilutions in a sterile environment, such as a laminar flow hood, to prevent contamination.

    • Incubate the assay plates under appropriate conditions.

  • Structural Analysis (e.g., SDS-PAGE, Mass Spectrometry):

    • Prepare samples for electrophoresis or mass spectrometry. This may involve mixing with loading dyes or digestion with enzymes.

    • When running an SDS-PAGE gel, be cautious of the electrical equipment and handle the acrylamide gels with gloves, as unpolymerized acrylamide is a neurotoxin.

    • For mass spectrometry, follow the specific safety protocols for the instrument and any solvents used.

The logical relationship for ensuring safety while handling this compound can be visualized as a hierarchy of controls.

cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls cluster_admin_controls Administrative Controls lab_coat Lab Coat gloves Gloves eye_protection Eye Protection fume_hood Fume Hood (for volatile buffers) biosafety_cabinet Biosafety Cabinet (for sterile work) sop Standard Operating Procedures (SOPs) training Training signage Safety Signage elimination Elimination/Substitution (Not Applicable for this compound) eng_main Engineering Controls elimination->eng_main Most Effective ppe_main PPE ppe_main->lab_coat ppe_main->gloves ppe_main->eye_protection eng_main->fume_hood eng_main->biosafety_cabinet admin_main Administrative Controls eng_main->admin_main admin_main->sop admin_main->training admin_main->signage admin_main->ppe_main Least Effective start Waste Generation liquid_waste Liquid Waste (this compound solutions, buffers) start->liquid_waste solid_waste Solid Waste (gloves, tubes, tips) start->solid_waste sharps Sharps (needles, glass) start->sharps decontaminate Decontaminate (if necessary, e.g., with bleach) liquid_waste->decontaminate biohazard_bin Place in Biohazard Bin solid_waste->biohazard_bin sharps_container Place in Sharps Container sharps->sharps_container sewer Dispose in Sanitary Sewer with Water decontaminate->sewer autoclave Autoclave biohazard_bin->autoclave regular_trash Dispose as Regular Waste autoclave->regular_trash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.